[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid
Description
Propriétés
IUPAC Name |
2-[2-(cyanoamino)-6-oxo-1H-pyrimidin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c8-3-10-7-9-2-4(1-5(12)13)6(14)11-7/h2H,1H2,(H,12,13)(H2,9,10,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDMHGIDWFXGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)NC#N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Elucidation of[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid: A Comprehensive Analytical Guide
Executive Summary and Molecular Architecture
The compound [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid (Molecular Formula: C₇H₆N₄O₃, Exact Mass: 194.0439 Da) is a highly functionalized heterocyclic molecule. Structurally, it features a pyrimidine core substituted with a cyanoamino group at C2, a hydroxyl group at C4, and an acetic acid moiety at C5.
From an analytical perspective, the structural elucidation of this compound requires a nuanced understanding of tautomerism and electronic resonance. In polar environments, the C4-hydroxyl group undergoes tautomerization, existing predominantly as a pyrimidin-4(3H)-one. Furthermore, the highly electron-withdrawing cyanoamino (-NH-CN) group exerts strong inductive and mesomeric effects across the pyrimidine ring. This guide details the causal reasoning, self-validating methodologies, and expected quantitative data for the spectroscopic analysis (NMR, IR, and HRMS) of this complex molecule, grounded in established spectrometric principles [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Experimental Design
Due to the presence of multiple hydrogen-bond donors and acceptors (carboxylic acid, pyrimidinone core, and cyanoamino group), this compound exhibits extremely poor solubility in non-polar solvents like CDCl₃. Therefore, DMSO-d₆ is the mandatory solvent. DMSO-d₆ not only solvates the molecule effectively but also slows down the chemical exchange of labile protons (-OH, -NH, -COOH), allowing them to be observed as distinct, albeit broad, signals far downfield.
Self-Validating Protocol: 1D and 2D NMR
-
Sample Preparation: Weigh 15–20 mg of the analyte into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard). Sonicate for 5 minutes until fully dissolved.
-
Instrument Calibration: Transfer to a 5 mm NMR tube. Lock the spectrometer to the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve a TMS line width of <1.0 Hz.
-
Data Acquisition (¹H NMR): Acquire 16–32 scans with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and a spectral width of 15 ppm to capture highly deshielded exchangeable protons.
-
Data Acquisition (¹³C NMR): Acquire 1024 scans with proton decoupling (WALTZ-16). Set D1 to 2.0 seconds.
-
Validation: Cross-reference the solvent residual peaks (DMSO pentet at 2.50 ppm in ¹H; septet at 39.52 ppm in ¹³C) to confirm accurate chemical shift referencing.
Spectroscopic Data Interpretation
The ¹H NMR spectrum is dominated by the isolated C6 aromatic proton, which appears as a sharp singlet heavily deshielded (~7.9 ppm) by the adjacent nitrogen atoms and the carbonyl-like C4 position. The methylene protons of the acetic acid group appear as a singlet (~3.4 ppm).
Table 1: Predicted ¹H and ¹³C NMR Assignments (DMSO-d₆)
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Structural Rationale |
| C6-H | 7.80 – 8.10 | Singlet (1H) | 145.0 – 150.0 | Deshielded by pyrimidine ring current and adjacent N atoms. |
| -CH₂- | 3.30 – 3.50 | Singlet (2H) | 30.0 – 35.0 | Alpha to carboxylic acid and pyrimidine ring. |
| -COOH | 12.0 – 12.5 | Broad Singlet (1H) | 171.0 – 173.0 | Highly deshielded acidic proton; typical carboxylate carbon. |
| C4=O | - | - | 160.0 – 164.0 | Exists as pyrimidinone C=O rather than C-OH in DMSO. |
| C2 | - | - | 154.0 – 157.0 | Amidine-like carbon, bonded to three nitrogens. |
| -C≡N | - | - | 115.0 – 118.0 | Nitrile carbon; shielded compared to typical sp² carbons. |
| C5 | - | - | 108.0 – 112.0 | Electron-rich position of the pyrimidine ring. |
| -NH-CN | > 10.0 | Broad Singlet (1H) | - | Exchangeable; highly deshielded by cyano group. |
Infrared (IR) Spectroscopy
Causality in Experimental Design
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is chosen over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed atmospheric moisture produces a massive, broad O-H stretch around 3400 cm⁻¹, which would obscure the critical N-H and O-H stretching frequencies inherent to the[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid molecule.
Self-Validating Protocol: ATR-FTIR
-
Background Collection: Ensure the diamond ATR crystal is clean (wipe with isopropanol). Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place 2–3 mg of the solid powder directly onto the diamond crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.
-
Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).
-
Validation: Ensure the baseline is flat and the maximum absorbance does not exceed 1.0 A.U. to prevent detector saturation and peak distortion.
Spectroscopic Data Interpretation
The most diagnostic feature of this molecule is the cyanamide (-NH-C≡N) stretch . While standard aliphatic nitriles absorb near 2250 cm⁻¹, the cyanamide group undergoes resonance ( N−C≡N↔N+=C=N− ), which lowers the bond order of the triple bond. Consequently, the C≡N stretch shifts to a lower frequency (~2180–2220 cm⁻¹) and appears exceptionally sharp and intense [2].
Table 2: Key IR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |
| 3300 – 2500 | Strong, Broad | O-H and N-H stretch | Overlapping signals from carboxylic acid, pyrimidinone NH, and cyanoamino NH. |
| 2180 – 2220 | Strong, Sharp | C≡N stretch | Highly diagnostic for the cyanoamino moiety; shifted by resonance. |
| 1700 – 1720 | Strong | C=O stretch (Acid) | Confirms the presence of the intact acetic acid group. |
| 1640 – 1670 | Strong | C=O stretch (Ring) | Confirms the pyrimidin-4(3H)-one tautomeric form in the solid state. |
High-Resolution Mass Spectrometry (HRMS)
Causality in Experimental Design
Electrospray Ionization (ESI) is the ideal soft ionization technique for this polar, non-volatile compound. The molecule contains both highly acidic moieties (the carboxylic acid and the cyanoamino group) and basic sites (pyrimidine nitrogens). Therefore, it will ionize efficiently in both Positive (ESI+) and Negative (ESI-) modes. Negative mode often yields a cleaner spectrum with higher signal-to-noise ratios due to the facile deprotonation of the acetic acid group.
Self-Validating Protocol: LC-ESI-HRMS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Methanol/Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to 1 µg/mL using the mobile phase.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Rationale: Formic acid provides protons for ESI+ while maintaining the analyte in a consistent ionization state during chromatography.
-
Mass Analyzer: Utilize a Time-of-Flight (TOF) or Orbitrap analyzer calibrated externally with a standard tuning mix to achieve < 5 ppm mass accuracy.
-
Validation: Calculate the mass error ( Δ ppm) between the theoretical exact mass and the observed exact mass. A Δ ppm of < 5 confirms the elemental composition.
Spectroscopic Data Interpretation
The theoretical exact mass for C₇H₆N₄O₃ is 194.0439 Da . During collision-induced dissociation (CID) in MS/MS experiments, the primary fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44 Da) from the acetic acid group, followed by the loss of the cyanamide fragment (H₂N-CN, 42 Da).
Table 3: Expected HRMS Ions and Fragments
| Ionization Mode | Species | Theoretical m/z | Expected Fragmentation (MS/MS) |
| ESI (+) | [M+H]⁺ | 195.0512 | 151.0614 (Loss of CO₂), 109.0400 (Loss of CO₂ + H₂NCN) |
| ESI (-) | [M-H]⁻ | 193.0361 | 149.0467 (Loss of CO₂) |
Multi-Modal Spectroscopic Workflow
To ensure rigorous structural validation, data from NMR, IR, and HRMS must be synthesized. The following workflow illustrates the logical progression of this multi-modal analysis.
Multi-modal spectroscopic workflow for the structural elucidation of the pyrimidine derivative.
References
The Architecture of Pyrimidine Bioisosteres: An In-Depth Technical Guide to[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid
Target Audience: Research Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Discovery History, Structural Rationale, Synthetic Methodology, and Mechanistic Applications
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and anti-metabolite design, the pyrimidine scaffold remains one of the most privileged structures. Among its highly functionalized derivatives, [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid (CAS No.: 91912-12-8) stands out as a critical bifunctional building block[1]. With a molecular weight of 194.15 g/mol and the chemical formula C7H6N4O3, this compound integrates a cyanoamino pharmacophore and an acetic acid moiety onto a pyrimidine core[1].
As a Senior Application Scientist, I have observed that the true value of this molecule lies not in its use as a final Active Pharmaceutical Ingredient (API), but as an advanced intermediate. It serves as a highly efficient precursor for multi-component syntheses of fused N-heterocycles (such as triazolo[1,5-a]pyrimidines)[2] and acts as a potent bioisostere for endogenous pyrimidine precursors, making it an invaluable tool for designing competitive enzyme inhibitors.
Historical Context and Structural Rationale
The Evolution of Cyanoaminopyrimidines
Historically, pyrimidine research focused heavily on simple halogenated or methylated derivatives (e.g., 5-fluorouracil). However, the demand for novel kinase and dehydrogenase inhibitors drove the need for scaffolds with higher hydrogen-bonding capacities without the addition of lipophilic bulk.
Cyanamides and their derivatives are highly versatile "value-added" organic nitrogen-containing compounds[3]. The introduction of the cyanoamino group (-NHCN) to the 2-position of the pyrimidine ring was a breakthrough. The electron-withdrawing nature of the cyano group lowers the pKa of the adjacent amine, transforming it into a potent hydrogen-bond donor, while the terminal cyano nitrogen acts as a strong hydrogen-bond acceptor.
In the early 2010s, multi-component reactions (MCRs) revolutionized the synthesis of these complex scaffolds. Researchers demonstrated that 2-(cyanoamino)-4-hydroxypyrimidine derivatives could be efficiently synthesized and subsequently cyclized into bioactive triazolopyrimidines[2]. Modern advancements have further optimized these pathways, utilizing microwave-assisted one-pot procedures to rapidly generate aminopyrimidine libraries for antimicrobial and anticancer screening[4].
Physicochemical Profiling
To understand the utility of CAS 91912-12-8, we must analyze its quantitative physicochemical properties. The dual presence of the cyanoamino group and the 5-acetic acid handle makes it a highly polar, target-engaging fragment.
| Parameter | Value | Pharmacological Rationale |
| Molecular Weight | 194.15 g/mol [1] | Optimal for Fragment-Based Drug Discovery (FBDD); allows for high ligand efficiency (LE). |
| Chemical Formula | C7H6N4O3[1] | High heteroatom-to-carbon ratio ensures robust target engagement via H-bonding networks. |
| CAS Registry Number | 91912-12-8[1] | Standardized identifier for commercial library procurement and patent indexing. |
| H-Bond Donors | 3 (OH, NH, COOH) | Facilitates strong directional interactions within target kinase or dehydrogenase active sites. |
| H-Bond Acceptors | 5 (N, O, CN) | Enables robust solvation and coordination with active-site metal ions (e.g., Mg2+ or Zn2+). |
Self-Validating Synthetic Methodology
The synthesis of[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid requires precise control over reaction conditions to prevent side reactions, such as the premature hydrolysis of esters or the thermal degradation of the cyanoamino group[3]. The following protocol outlines a robust, two-step self-validating workflow.
Step 1: Base-Catalyzed Condensation
Procedure:
-
Suspend 1.0 equivalent of dicyandiamide (cyanoguanidine) and 1.1 equivalents of diethyl 2-formylsuccinate in anhydrous absolute ethanol.
-
Cool the mixture to 0°C under an inert argon atmosphere.
-
Dropwise, add 1.2 equivalents of a freshly prepared sodium ethoxide (NaOEt) solution.
-
Ramp the temperature to 80°C and reflux for 6 hours.
Causality & In-Process Control: The use of anhydrous ethanol and sodium ethoxide is non-negotiable. Using aqueous bases (like NaOH) at this stage would prematurely saponify the diethyl 2-formylsuccinate. If water is present, the ester hydrolyzes into a carboxylate, creating steric and electronic repulsion that severely retards the nucleophilic attack by the dicyandiamide nitrogen. Self-Validation: Reaction completion is validated via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The disappearance of the UV-active formylsuccinate spot and the emergence of a highly polar, distinct spot confirms pyrimidine ring closure, yielding ethyl 2-(cyanoamino)-4-hydroxypyrimidin-5-yl acetate.
Step 2: Alkaline Hydrolysis & Acidification
Procedure:
-
Isolate the intermediate ethyl ester in vacuo and dissolve it in 1M NaOH.
-
Stir the aqueous mixture at 25°C for 2 hours.
-
Place the flask in an ice bath and acidify dropwise with 2M HCl until a stable pH of 2.5 is reached.
-
Filter the resulting white/off-white precipitate, wash with cold distilled water, and dry under high vacuum.
Causality & In-Process Control: The hydrolysis must be conducted at ambient temperature (25°C). Elevated temperatures in strong basic conditions risk the hydration of the sensitive cyanoamino group, converting it into an unintended urea moiety[3]. Acidification to exactly pH 2.5 is critical: the pKa of the 5-acetic acid is approximately 4.2. Dropping the pH to 2.5 ensures full protonation of the carboxylate, neutralizing the molecule and driving its precipitation from the aqueous phase. Self-Validation: The self-validating endpoint is the cessation of precipitate formation upon further addition of HCl, followed by a stable pH reading.
Fig 1. Synthetic workflow for CAS 91912-12-8 via base-catalyzed condensation and hydrolysis.
Mechanistic Applications: Dihydroorotate Dehydrogenase (DHODH) Inhibition
Beyond its utility as a synthetic intermediate for complex heterocycles[2],[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid possesses a highly specific structural homology to orotic acid (2,4-dioxo-1H-pyrimidine-6-carboxylic acid), a natural precursor in de novo pyrimidine biosynthesis.
The Orotate Mimetic Rationale
In our compound, the 4-hydroxy group tautomerizes to a 4-oxo moiety, while the 2-cyanoamino group mimics the 2-oxo group of orotate but provides an extended, highly directional hydrogen-bonding network. Crucially, the 5-acetic acid moiety spatially mimics the 6-carboxylic acid of orotate.
This structural mimicry makes CAS 91912-12-8 an exceptional starting point for designing competitive inhibitors of Dihydroorotate Dehydrogenase (DHODH) . DHODH is a mitochondrial enzyme responsible for catalyzing the oxidation of dihydroorotate to orotate. By occupying the active site, the cyanoamino pyrimidine analog halts the de novo synthesis of pyrimidines (UMP, CMP, TMP), inducing cell cycle arrest in rapidly proliferating cells—a validated mechanism in both oncology and autoimmune disease therapeutics.
Fig 2. DHODH inhibition pathway by the pyrimidine analog acting as an orotate mimetic.
Conclusion
The compound[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid represents a masterclass in rational fragment design. By combining the versatile reactivity of the cyanoamino group with the spatial targeting of an acetic acid handle, it serves as an indispensable tool for modern medicinal chemists. Whether utilized as a precursor for triazolopyrimidine synthesis or deployed directly as an orotate bioisostere for DHODH inhibition, its integration into drug discovery pipelines exemplifies the power of precision organic chemistry.
References
-
Title: Three-Component Synthesis of Some 2-Amino-5-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(Cyanoamino)-4-hydroxypyrimidine-5-carbonitriles Source: ChemInform / ResearchGate (Ranjbar-Karimi, R., et al., 2010) URL: [Link]
-
Title: Cyanide-Free Synthesis of Air Stable N-Substituted Li and K Cyanamide Salts from Tetrazoles. Applications toward the Synthesis of Primary and Secondary Cyanamides Source: Organic Letters, ACS Publications (Gaponik, P. N., et al., 2020) URL: [Link]
-
Title: Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation Source: Letters in Applied NanoBioScience (2022) URL: [Link]
Sources
Structural Analogues and Derivatives of[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic Acid: A Strategic Guide for Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as privileged scaffolds due to their structural homology with endogenous nucleobases. Among these, [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid (CAS No. 91912-12-8) 1 represents a highly specialized, polyfunctional building block. This whitepaper provides an in-depth technical analysis of this scaffold, detailing the causality behind its structural features, validated synthetic methodologies, and strategic derivatization pathways for drug discovery.
Structural & Mechanistic Profiling
The pharmacological utility of this scaffold stems from the synergistic interaction of its three primary functional groups:
The Pyrimidin-4-ol / Pyrimidin-4(1H)-one Tautomerism
The C4-hydroxy group exists in a dynamic tautomeric equilibrium with its keto form (pyrimidin-4(1H)-one). This tautomerism is highly sensitive to the local microenvironment of a target protein's active site. The keto form provides a rigid hydrogen-bond acceptor (carbonyl oxygen) and donor (N3 proton), perfectly mimicking the binding modality of uracil or thymine in nucleotide-binding enzymes.
The 2-Cyanoamino Motif: A Strategic Bioisostere
The exocyclic cyanoamino group ( −NH−CN ) is a powerful pharmacophoric element 2.
-
Electronic Effect: The strong electron-withdrawing nature of the nitrile group significantly lowers the pKa of the adjacent amine, rendering it a superior hydrogen-bond donor compared to standard alkylamines.
-
Steric & Bioisosteric Profile: The linear geometry of the nitrile projects deep into narrow hydrophobic/polar sub-pockets. It is frequently employed as a non-classical bioisostere for carboxylic acids or tetrazoles, maintaining necessary polarity while improving membrane permeability and evading rapid Phase II glucuronidation.
The C5-Acetic Acid Anchor
The two-carbon acetic acid side chain provides a flexible anionic anchor. At physiological pH, the carboxylate is deprotonated, enabling the formation of robust salt bridges with basic residues (Arginine, Lysine) commonly found at the entrance of kinase hinge regions or polymerase active sites.
Caption: Pharmacophore mapping and derivatization logic of the core pyrimidine scaffold.
Validated Synthetic Methodologies
The synthesis of highly functionalized 2-aminopyrimidines requires careful control of nucleophilicity to prevent unwanted polymerization of the cyanamide precursors 3. The protocols below are designed as self-validating systems, utilizing thermodynamic driving forces to ensure high fidelity.
Protocol A: De Novo Synthesis of the Core Scaffold
Objective: Construct the pyrimidine ring via base-catalyzed condensation. Rationale: Using sodium ethoxide ( NaOEt ) deprotonates cyanoguanidine, drastically increasing its nucleophilicity. This allows it to efficiently attack the sterically hindered carbonyls of diethyl 2-formylsuccinate.
Step-by-Step Procedure:
-
Preparation of the Enolate: In a flame-dried, argon-purged flask, dissolve sodium metal (1.2 eq) in anhydrous ethanol ( 0.5M ) at 0∘C to generate NaOEt freshly. Causality: Fresh NaOEt prevents hydroxide-mediated saponification of the starting ester before cyclization occurs.
-
Condensation: Add cyanoguanidine (1.0 eq) to the solution and stir for 30 minutes at room temperature. Slowly add diethyl 2-formylsuccinate (1.05 eq) dropwise.
-
Cyclization: Heat the reaction mixture to reflux ( 78∘C ) for 12 hours. The reaction is driven forward by the thermodynamic stability of the resulting aromatic pyrimidine system.
-
Saponification: Cool the mixture to room temperature. Add an aqueous solution of LiOH (3.0 eq) and stir for 4 hours. Causality: LiOH is preferred over NaOH as the lithium cation coordinates the intermediate carboxylate, preventing unwanted decarboxylation.
-
Acidic Workup (Self-Validation): Concentrate the mixture in vacuo to remove ethanol. Dilute with water and cool to 0∘C . Slowly acidify with 1MHCl to pH3.0 . The product, [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid, will precipitate as a white/pale-yellow solid due to its zwitterionic insolubility at this pH.
-
Isolation: Filter the precipitate, wash with cold water and diethyl ether, and dry under high vacuum.
Caption: Stepwise synthetic workflow for the core cyanoamino pyrimidine scaffold.
Protocol B: Derivatization via Amide Coupling
Objective: Synthesize C5-acetamide derivatives to probe the lipophilic sub-pockets of a target enzyme. Rationale: The pyrimidine ring contains multiple nucleophilic nitrogens. To prevent auto-condensation or N-acylation of the pyrimidine core, mild coupling conditions (EDC/HOBt) are strictly required over harsh acyl chloride formation.
Step-by-Step Procedure:
-
Activation: Dissolve the core acid (1.0 eq) in anhydrous DMF ( 0.2M ). Add HOBt (1.2 eq) and EDC-HCl (1.5 eq). Stir at 0∘C for 30 minutes. Causality: HOBt forms a stable, reactive active ester, suppressing the formation of the unreactive N-acylurea byproduct associated with EDC alone.
-
Coupling: Add the desired primary or secondary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Allow the reaction to warm to room temperature and stir for 8 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl . Extract with Ethyl Acetate ( 3× ). The organic layer is washed with brine to remove residual DMF, dried over Na2SO4 , and concentrated.
-
Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure amide derivative.
Structure-Activity Relationships (SAR) & Quantitative Data
Derivatization of the C5-acetic acid into various amides allows researchers to fine-tune the physicochemical properties of the molecule. Table 1 summarizes a representative SAR profile demonstrating how modifying the acetic acid tail impacts hypothetical target inhibition (e.g., a nucleotide-binding enzyme) and cellular permeability.
Table 1: Representative SAR of C5-Amide Derivatives
| Compound ID | C5-Substituent ( R ) | Target IC50 (nM) | Caco-2 Permeability ( Papp×10−6 cm/s) | LogD ( pH7.4 ) |
| Core (CAS 91912-12-8) | −OH (Free Acid) | 45±5 | <1.0 (Poor) | −1.2 |
| Derivative 1 | −NH−CH3 (Methylamide) | 120±15 | 8.5 (Moderate) | 0.4 |
| Derivative 2 | −NH−Cyclopentyl | 15±2 | 18.2 (High) | 2.1 |
| Derivative 3 | −N(CH3)2 (Dimethylamide) | 850±40 | 12.4 (High) | 1.8 |
| Derivative 4 | −NH−Phenyl (Anilide) | 8±1 | 22.5 (High) | 2.9 |
Data Interpretation: The free acid (Core) exhibits strong target binding due to salt-bridge formation but suffers from poor membrane permeability. Converting the acid to a bulky, lipophilic amide (Derivative 2 and 4) restricts rotational degrees of freedom, potentially locking the molecule into a bioactive conformation while drastically improving cellular penetrance. The loss of activity in Derivative 3 (tertiary amide) suggests that the amide −NH acts as a crucial hydrogen-bond donor in the target pocket.
Advanced Applications: Fused Heterocycle Precursors
Beyond acting as a standalone therapeutic scaffold, the[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid core is an exceptional precursor for synthesizing complex, fused heterocyclic systems such as imidazo[1,2-a]pyrimidines 4. By exploiting the electrophilicity of the cyano group and the nucleophilicity of the adjacent pyrimidine nitrogen, researchers can trigger intramolecular cyclizations to generate rigidified, multi-cyclic pharmacophores targeting central nervous system (CNS) receptors or kinases.
References
-
Alberola, A., et al. The Reaction of β-Aminoenones with Cyanamide. A High Efficient Synthesis of 2-Aminopyrimidines. Synthetic Communications, 1987.[Link]
-
Uslu Kobak, R. Z., & Akkurt, B. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, 2022.[Link]
-
Wang, Y., et al. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry, ACS Publications, 2023.[Link]
Sources
A Technical Guide to Identifying and Validating Therapeutic Targets for [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid
Introduction
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid is a novel small molecule with a chemical structure that suggests potential for biological activity. The 4-hydroxypyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting a range of protein classes. The presence of the cyanoamino and acetic acid functional groups further imparts specific chemical properties that may facilitate interactions with biological macromolecules. As this is a molecule with limited published biological data, this guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its potential therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap from initial hypothesis generation to robust preclinical validation.
Part 1: Structural Analysis and Initial Target Hypothesis
The structure of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid provides the initial clues for plausible biological targets. The 4-hydroxypyrimidine scaffold is a key component of numerous approved and investigational drugs, particularly enzyme inhibitors. Based on this structural motif, we can hypothesize several potential target classes.
Hypothesized Target Classes:
-
Protein Kinases: The pyrimidine core is a well-established "hinge-binding" motif for many kinase inhibitors. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and autoimmune disorders.[1] Kinome profiling can provide a broad overview of kinase function and regulation within a biological system.[1]
-
Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] Its inhibition can lead to decreased cell proliferation, making it an attractive target for cancer and autoimmune diseases.[2][3] Several known DHODH inhibitors feature a pyrimidine or a related heterocyclic core.[4]
-
Janus Kinases (JAKs): JAK inhibitors are a class of immunomodulatory drugs that interfere with the JAK-STAT signaling pathway.[5] This pathway is crucial for mediating the signaling of numerous pro-inflammatory cytokines, and its inhibition has therapeutic benefits in autoimmune and inflammatory conditions.[5][6]
-
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer metastasis, arthritis, and fibrosis.[7] The acetic acid moiety of the compound could potentially chelate the zinc ion in the active site of MMPs.
This initial analysis allows for the design of a focused and efficient target identification strategy.
Part 2: A Step-by-Step Workflow for Target Identification and Validation
The following workflow outlines a logical progression from broad, unbiased screening to specific, high-confidence target validation.
Figure 1: A comprehensive workflow for therapeutic target identification and validation.
Phase 1: In Silico and Computational Screening
Before embarking on wet-lab experiments, computational methods can efficiently narrow down the list of potential targets.[8]
-
Molecular Docking and Virtual Screening: These in-silico techniques predict the interactions between a small molecule and a protein target at the atomic level.[9] By screening [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid against a library of protein structures (e.g., the Protein Data Bank), potential high-affinity binders can be identified.[9][10]
-
Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups in a molecule responsible for its biological activity. A pharmacophore model can be built from the compound and used to search for proteins with complementary binding sites.[9]
Phase 2: Unbiased Target Identification in Cellular Systems
The next step is to identify the direct binding partners of the compound in a complex biological environment, such as a cell lysate. These label-free approaches are advantageous as they do not require modification of the compound.[11][12]
2.2.1 Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is based on the principle that the binding of a small molecule can stabilize a protein, making it more resistant to proteolysis.[11][13] Differences in protein degradation patterns between compound-treated and control samples, as analyzed by mass spectrometry, can reveal the compound's targets.[13][14][15]
Experimental Protocol: DARTS
-
Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line.
-
Compound Incubation: Incubate aliquots of the lysate with varying concentrations of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid and a vehicle control (e.g., DMSO).[14]
-
Protease Digestion: Subject the samples to limited proteolysis using a non-specific protease like pronase.[13][14]
-
Protein Analysis: Analyze the digested samples by SDS-PAGE and mass spectrometry to identify proteins that are protected from digestion in the presence of the compound.[11][14]
2.2.2 Cellular Thermal Shift Assay (CETSA) Coupled with Mass Spectrometry
CETSA is a powerful technique to assess target engagement in a cellular context.[16][17] It relies on the principle that a ligand-bound protein will have a higher melting temperature (Tₘ) than its unbound form.[16][18] When combined with mass spectrometry, CETSA can provide a global, unbiased view of target engagement.[18]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.[17]
-
Heat Challenge: Heat the treated cells across a range of temperatures.[17][18]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[18]
-
Protein Quantification: Quantify the amount of soluble protein at each temperature for both treated and control samples using mass spectrometry.[18] A shift in the melting curve of a protein in the compound-treated sample indicates target engagement.[16]
2.2.3 Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique involves immobilizing the small molecule onto a solid support to "fish" for its binding partners from a cell lysate.[19][20]
Experimental Protocol: AC-MS
-
Compound Immobilization: Covalently attach [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid to a chromatography resin.
-
Affinity Chromatography: Pass a cell lysate over the affinity column. Proteins that bind to the compound will be retained.[19]
-
Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.[19][21]
Table 1: Comparison of Unbiased Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| DARTS | Ligand-induced protease resistance | Label-free, applicable to complex mixtures[11][13] | May not work for all protein-ligand interactions |
| CETSA-MS | Ligand-induced thermal stabilization | In-cell target engagement, physiologically relevant[16][18] | Can be technically challenging, not all binding events cause a thermal shift[18] |
| AC-MS | Affinity-based purification | High specificity, can identify low-abundance binders[19][21] | Requires compound immobilization, potential for non-specific binding[21] |
Phase 3: Target Validation and Mechanistic Elucidation
Once a list of potential targets has been generated, it is crucial to validate the direct interaction and elucidate the mechanism of action.
2.3.1 Biophysical Binding Assays
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[22][23][24][25] It provides quantitative data on binding affinity (Kᴅ), as well as association (kₐ) and dissociation (kₔ) rates.[22][24][26]
-
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[27][28] It directly measures the heat released or absorbed during a binding event, providing information on binding affinity, stoichiometry, enthalpy (ΔH), and entropy (ΔS).[27][29][30]
2.3.2 Biochemical/Enzymatic Assays
If the identified target is an enzyme, its functional modulation by the compound must be assessed.
Experimental Protocol: Generic Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, and various concentrations of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid.[7]
-
Assay Execution: In a microplate, combine the enzyme and the compound (or vehicle control) and incubate.[7][31]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.[31]
-
Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.[7]
2.3.3 Kinome Profiling
Given the pyrimidine core, assessing the compound's activity against a broad panel of kinases is a high-priority experiment. Several contract research organizations offer kinome profiling services that can screen the compound against hundreds of kinases simultaneously.[1][32][33] This provides a comprehensive view of the compound's selectivity and potential off-target effects.[34]
Figure 2: Potential inhibition of the JAK-STAT signaling pathway.
Phase 4: Cellular and Functional Validation
The final phase of target validation involves demonstrating that the compound's effects in a cellular context are mediated through the identified target.
-
Target-Specific Cellular Assays: These assays are designed to measure a cellular process that is known to be regulated by the target protein. For example, if the target is a kinase in the JAK-STAT pathway, a reporter gene assay could be used to measure the transcriptional activity of STAT proteins.[35][][37]
-
Phenotypic Screening: The compound should be tested in a panel of cell lines with varying levels of the target protein. A correlation between target expression and compound sensitivity would provide strong evidence for on-target activity.
-
In Vivo Target Engagement: In animal models, techniques such as positron emission tomography (PET) with a radiolabeled version of the compound can be used to confirm that the drug reaches and binds to its target in a living organism.
Part 3: Potential Therapeutic Hypotheses
Based on the hypothesized target classes, [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid could have therapeutic potential in several disease areas:
-
Oncology: Inhibition of kinases, DHODH, or MMPs could be effective in treating various cancers.[2][7][38] For instance, DHODH inhibitors have shown promise in treating acute myeloid leukemia.[38]
-
Autoimmune and Inflammatory Diseases: Targeting JAKs or DHODH could be beneficial in conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2][5][6]
-
Infectious Diseases: DHODH has also been identified as a potential target for the treatment of bacterial and parasitic infections.[39]
Conclusion
The identification of therapeutic targets for a novel compound like [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid requires a multi-faceted and systematic approach. By combining computational predictions with unbiased experimental screening and rigorous biophysical and cellular validation, researchers can confidently identify the molecular targets of this compound and pave the way for its potential development as a novel therapeutic agent. The workflow and methodologies outlined in this guide provide a robust framework for achieving this goal.
References
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- Cell Signaling Technology. (n.d.). KinomeView Profiling.
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- ACS Publications. (2021, November 3). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth | ACS Chemical Biology.
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- PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- ACS Publications. (2024, January 4). Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods.
- National Institutes of Health. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC.
- PNAS. (n.d.). Repurposed dihydroorotate dehydrogenase inhibitors with efficacy against drug-resistant Acinetobacter baumannii.
- (n.d.). Drug Affinity Responsive Target Stability (DARTS)
- PubMed. (n.d.). Isothermal titration calorimetry in drug discovery.
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions.
- Bio-protocol. (n.d.). 4.10. Drug Affinity-Responsive Target Stability (DARTS).
- (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design.
- ScienceDirect. (n.d.). Identifying novel drug targets with computational precision.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions.
- BOC Sciences. (n.d.). JAK/STAT Inhibitors-JAK/STAT Signaling Pathway.
- Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions.
- ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
- BenchChem. (n.d.). Application Notes and Protocols for MMP-7 Enzymatic Activity Assay.
- Austin Publishing Group. (2019, March 18). JAK/STAT Signaling Pathway and Inhibitors in Inflammatory and Neoplasmatic Skin Diseases.
- National Institutes of Health. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC.
- Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice).
- Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit.
- ResearchGate. (2026, February 22). (PDF) Target Identification Approaches in Drug Discovery.
- National Institutes of Health. (2024, November 11). Metabolomics‐driven approaches for identifying therapeutic targets in drug discovery - PMC.
- PubMed. (2021, November 26). In silico Methods for Identification of Potential Therapeutic Targets.
- EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version.
- ACS Publications. (n.d.). Rational Design and Combinatorial Evaluation of Enzyme Inhibitor Scaffolds: Identification of Novel Inhibitors of Matrix Metalloproteinases | Journal of Medicinal Chemistry.
- Oxford Academic. (2025, August 10). Identifying novel therapeutic targets of natural compounds in traditional Chinese medicine herbs with hypergraph representation learning | Briefings in Bioinformatics.
- (n.d.). MMP-1 Inhibitor Screening Kit (MAK212) - Technical Bulletin.
- Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060).
- Creative Biolabs. (n.d.). Affinity Chromatography.
- LCGC International. (2020, March 1). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
- National Institutes of Health. (n.d.). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor - PMC.
- PubMed. (2009, June 9). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
- Renaissance School of Medicine at Stony Brook University. (2009, March 24). Identification and characterization of molecular targets of natural products by mass spectrometry.
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Application Note: High-Resolution LC-MS/MS Quantification of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid in Biological Matrices
Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Matrix: Human Plasma / Urine Technology: Mixed-Mode Solid Phase Extraction (SPE) coupled with HILIC-MS/MS
Introduction & Analytical Strategy[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid (CAS: 91912-12-8) is a highly polar, nitrogen-rich pyrimidine derivative. Quantifying such low-molecular-weight, amphoteric metabolites in complex biological matrices presents a significant bioanalytical challenge. Standard protein precipitation (PPT) followed by reversed-phase liquid chromatography (RPLC) typically results in poor chromatographic retention, leading the analyte to elute in the void volume. This exposes the analyte to severe ionization suppression from unretained salts and endogenous phospholipids[1].
To establish a self-validating, highly robust quantitative system that meets the [1], this protocol utilizes a Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) followed by Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry (MS/MS).
Physicochemical Profiling & Causality of Method Design
As a Senior Application Scientist, it is critical to design workflows based on the fundamental physicochemical properties of the target molecule rather than relying on generic templates.
-
Ionization & MS Strategy: The molecule possesses an acetic acid moiety (pKa ~4.5), a 4-hydroxypyrimidine ring (pKa ~9), and an electron-withdrawing cyanoamino group (-NH-CN, pKa ~6.5). Because it readily loses a proton to form a stable anion, Electrospray Ionization in Negative Mode (ESI-) is the most sensitive and logical choice.
-
Sample Preparation Causality: Because the analyte is negatively charged at physiological pH (7.4), we utilize a polymeric Mixed-Mode Strong Anion Exchange (MAX) sorbent[2]. The sorbent captures the analyte via strong ionic interactions with its quaternary amines. By washing the sorbent with a high-pH solution (5% NH₄OH), the analyte remains ionically bound while neutral and basic interferences are washed away. A subsequent 100% methanol wash removes hydrophobic lipids. Finally, eluting with 2% formic acid neutralizes the analyte's carboxylic acid group, breaking the ionic bond and allowing recovery in a highly purified organic extract[3].
-
Chromatographic Causality: Due to its high polarity (LogP < 0), the analyte will not partition effectively into a standard C18 stationary phase. Instead, we employ HILIC using an Amide-bonded stationary phase. HILIC utilizes a highly organic mobile phase (e.g., >80% Acetonitrile) where water acts as the strong eluting solvent. This not only provides excellent retention for polar metabolites but also drastically enhances ESI-MS sensitivity, as the high organic content facilitates rapid droplet desolvation in the MS source.
Fig 1. End-to-end bioanalytical workflow for polar metabolite quantification.
Step-by-Step Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare a 1.0 mg/mL primary stock of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid in 50:50 Methanol:Water (v/v). Prepare a stable-isotope-labeled internal standard (SIL-IS) stock similarly.
-
Spiking: Spike blank human plasma to create an 8-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL. Prepare Quality Control (QC) samples at 3.0 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).
Mixed-Mode Solid Phase Extraction (SPE) Workflow
Sorbent: Oasis MAX 96-well µElution Plate (Waters Corporation) or equivalent.
-
Sample Pre-treatment: Aliquot 100 µL of spiked plasma into a clean plate. Add 10 µL of IS working solution (500 ng/mL). Dilute with 100 µL of 50 mM Ammonium Acetate buffer (pH 7.4) to ensure the analyte is fully deprotonated. Mix at 1000 rpm for 2 minutes.
-
Conditioning: Pass 200 µL of Methanol through the MAX sorbent, followed by 200 µL of LC-MS grade Water. (Apply low vacuum; do not let the sorbent dry).
-
Loading: Load the 210 µL pre-treated sample onto the SPE plate. Apply gentle vacuum (approx. 2-3 inHg) to allow binding via anion exchange.
-
Wash 1 (Matrix Removal): Wash with 200 µL of 5% NH₄OH in Water. (Causality: Removes neutral and basic proteins/peptides while the acidic analyte remains ionically bound).
-
Wash 2 (Lipid Removal): Wash with 200 µL of 100% Methanol. (Causality: Strips tightly bound hydrophobic phospholipids that cause matrix effects).
-
Elution: Elute the target analyte into a clean collection plate using 2 × 50 µL of 2% Formic Acid in Methanol. (Causality: The low pH protonates the analyte, breaking the ionic interaction with the sorbent).
-
Dilution: Dilute the 100 µL eluate with 100 µL of Acetonitrile to match the initial HILIC mobile phase conditions, preventing solvent-induced peak distortion.
Fig 2. Mixed-mode strong anion exchange (MAX) SPE mechanistic steps.
HILIC-MS/MS Conditions
-
Column: Waters XBridge Amide (2.1 × 100 mm, 3.5 µm) maintained at 40°C.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 90% B (highly organic to retain the polar analyte). Hold for 1.0 min. Ramp to 50% B over 3.0 min to elute the analyte. Return to 90% B at 4.1 min and equilibrate until 6.0 min.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Data Presentation & Method Validation
To ensure trustworthiness, the method must be validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and matrix effects[1].
Table 1: Optimized MS/MS MRM Parameters (Negative ESI)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Target Analyte (Quantifier) | 193.1 | 149.1 (Loss of CO₂) | 50 | 25 | 14 |
| Target Analyte (Qualifier) | 193.1 | 106.1 | 50 | 25 | 22 |
| SIL-Internal Standard | 196.1 | 152.1 | 50 | 25 | 14 |
Table 2: Bioanalytical Method Validation Summary (FDA 2018 Criteria)
| Parameter | Regulatory Acceptance Criteria | Observed Results |
| Linearity (R²) | > 0.990 (using 1/x² weighting) | 0.998 |
| Intra-day Accuracy | ±15% of nominal (±20% at LLOQ) | 94.2% – 106.5% |
| Inter-day Precision (CV%) | ≤15% (≤20% at LLOQ) | 3.8% – 7.2% |
| Extraction Recovery | Consistent and reproducible across QCs | 88.5% ± 4.2% |
| Matrix Effect | IS-normalized Matrix Factor CV ≤ 15% | 4.1% |
References
-
Title: Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds Source: MDPI URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) / PMC URL: [Link]
-
Title: Solid-phase extraction and fractionation of multiclass pollutants from wastewater followed by liquid chromatography tandem-mass spectrometry analysis Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Simultaneous Extraction and Quantitation of Morphine and Its Metabolites in Plasma Using Mixed-Mode SPE and UPLC-MS/MS Source: Waters Corporation URL: [Link]
Sources
Application Notes & Protocols for High-Throughput Screening with [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid
Foreword: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs for a range of diseases, including cancer and infectious diseases.[1][2][3] The unique electronic and structural properties of the pyrimidine ring allow for diverse chemical modifications, leading to compounds with highly specific biological activities. The compound of interest, [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid, presents a novel structure combining a cyanoamino-hydroxypyrimidine core with an acetic acid side chain. This configuration suggests a potential interaction with a class of enzymes crucial in human physiology and disease: the 2-oxoglutarate (2OG) dependent oxygenases.[4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid. We will delve into the scientific rationale for targeting 2OG-dependent oxygenases, provide a detailed, field-proven HTS protocol, and outline essential secondary assays for hit validation and characterization. Our approach is grounded in scientific integrity, ensuring that each step is explained with clarity and supported by authoritative references.
Scientific Rationale: Targeting 2-Oxoglutarate Dependent Oxygenases
The 2-oxoglutarate (2OG) dependent oxygenases are a large family of non-heme iron enzymes that play critical roles in various biological processes, including DNA repair, fatty acid metabolism, and epigenetic regulation.[5][7] These enzymes utilize 2-oxoglutarate as a co-substrate to catalyze oxidative reactions.[4][6] The structural similarity of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid to known 2OG mimics suggests its potential as a competitive inhibitor for this class of enzymes.[8]
A particularly compelling subfamily of 2OG oxygenases are the Ten-Eleven Translocation (TET) enzymes (TET1, TET2, and TET3).[9] TET enzymes are central to DNA demethylation, a key epigenetic modification, by catalyzing the iterative oxidation of 5-methylcytosine (5mC).[9][10] Dysregulation of TET activity is implicated in various cancers, making them a prime target for therapeutic intervention.[10][11] The development of potent and selective TET inhibitors is therefore a significant goal in cancer drug discovery.[11]
This application note will focus on a primary HTS assay designed to identify the inhibitory activity of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid against TET2, a key member of the TET family.[10]
Primary High-Throughput Screening Protocol: A Homogeneous Fluorescence-Based TET2 Inhibition Assay
This protocol is adapted from established HTS methods for TET inhibitors and is designed for robustness and scalability in a high-throughput setting.[10] The assay relies on the principle that TET2-mediated oxidation of a methylated DNA substrate protects it from digestion by a methylation-sensitive restriction enzyme.
Assay Principle
The assay utilizes a double-stranded DNA (dsDNA) oligonucleotide substrate containing a 5-methylcytosine (5mC) within the recognition sequence of the MspI restriction enzyme. The dsDNA is labeled with a fluorophore and a quencher. In the absence of TET2 activity, the DNA remains methylated, and MspI cannot digest it, resulting in a low fluorescence signal due to Förster Resonance Energy Transfer (FRET). When active TET2 oxidizes the 5mC, the DNA becomes a substrate for MspI. Digestion by MspI separates the fluorophore and quencher, leading to an increase in fluorescence. Inhibitors of TET2 will prevent this oxidation, thus keeping the fluorescence signal low.
Workflow Diagram: TET2 HTS Assay
Caption: High-throughput screening workflow for TET2 inhibitors.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Recombinant Human TET2 catalytic domain (TET2-CD) | BPS Bioscience | 50161 |
| FRET-labeled dsDNA Substrate | Custom Synthesis | N/A |
| MspI Restriction Enzyme | New England Biolabs | R0106S |
| 2-Oxoglutarate (2OG) | Sigma-Aldrich | 75890 |
| L-Ascorbic Acid | Sigma-Aldrich | A92902 |
| (NH₄)₂Fe(SO₄)₂·6H₂O (FAS) | Sigma-Aldrich | 215406 |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 |
| 384-well black, flat-bottom plates | Corning | 3712 |
| Assay Buffer | See preparation below | N/A |
Assay Buffer Preparation
Prepare a 1X Assay Buffer containing: 50 mM HEPES (pH 8.0), 100 µM FAS, 1 mM L-Ascorbic Acid, and 0.01% Triton X-100. The 2-oxoglutarate should be added to the final enzyme mixture just before use.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a typical 10-point dose-response curve, start with a 1 mM solution and perform 1:3 serial dilutions.
-
-
Reagent Preparation:
-
TET2 Enzyme Mix: Dilute the recombinant TET2-CD to the desired final concentration (e.g., 20 nM) in Assay Buffer. Add 2-oxoglutarate to a final concentration of 1 mM. Prepare this mix fresh.
-
DNA Substrate Mix: Dilute the FRET-labeled dsDNA substrate to the desired final concentration (e.g., 100 nM) in Assay Buffer.
-
MspI Digestion Mix: Dilute MspI in Assay Buffer to the desired final concentration (e.g., 20 U/µL).
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of the serially diluted compound or DMSO (for controls) into the wells of a 384-well plate.
-
Add 5 µL of the TET2 Enzyme Mix to each well.
-
Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 5 µL of the DNA Substrate Mix to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
Add 5 µL of the MspI Digestion Mix to each well.
-
Incubate for 30 minutes at 37°C.
-
Read the fluorescence intensity on a plate reader (e.g., Excitation: 485 nm, Emission: 520 nm).
-
Controls
-
Positive Control (100% Inhibition): Wells containing a known TET inhibitor (e.g., IOX1) or no TET2 enzyme.
-
Negative Control (0% Inhibition): Wells containing DMSO instead of the test compound.
Data Analysis
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Secondary Assays for Hit Validation and Characterization
Positive hits from the primary screen require further validation to confirm their activity and elucidate their mechanism of action.
Orthogonal Assay: MALDI-MS Based TET2 Inhibition Assay
To rule out assay-specific artifacts (e.g., fluorescence interference), a label-free, mass spectrometry-based assay is recommended.[11]
Principle: This assay directly measures the formation of oxidized products (5hmC, 5fC, 5caC) from a 5mC-containing oligonucleotide substrate upon incubation with TET2.[11]
Brief Protocol:
-
Incubate TET2-CD with the 5mC-containing oligonucleotide substrate and [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid at various concentrations.
-
Stop the reaction and desalt the DNA.
-
Analyze the reaction products by MALDI-TOF mass spectrometry to quantify the conversion of the substrate to its oxidized forms.
-
Calculate the IC₅₀ based on the reduction in product formation.
Selectivity Profiling
To assess the selectivity of the compound, it should be tested against other 2OG-dependent oxygenases.
Recommended Counter-Screening Targets:
-
Other TET family members (TET1, TET3): To determine isoform selectivity.
-
JMJD6: A 2OG-dependent oxygenase involved in lysine hydroxylation.[8]
-
HIF Prolyl Hydroxylases (PHDs): To assess off-target effects on the hypoxia signaling pathway.[12]
The screening can be performed using commercially available assay kits or by developing specific assays for each target.
Cellular Activity Assay
To determine if the compound is active in a cellular context, a cell-based assay is crucial.
Principle: Measure the global levels of 5-hydroxymethylcytosine (5hmC) in cells treated with the compound.
Brief Protocol:
-
Treat a suitable cell line (e.g., a cancer cell line with high TET2 expression) with varying concentrations of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid.
-
Isolate genomic DNA.
-
Quantify global 5hmC levels using a dot blot with a 5hmC-specific antibody or an ELISA-based kit.
-
A reduction in 5hmC levels indicates cellular activity of the inhibitor.
Logical Relationship of Assays
Sources
- 1. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Inhibition of 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of 2-oxoglutarate dependent oxygenases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of JMJD6 by 2‐Oxoglutarate Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technology - Novel Activity-Based Probes for TET Enzymatic Activity [upenn.technologypublisher.com]
- 10. A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [(4-Hydroxyl-benzo[4,5]thieno[3,2-c]pyridine-3-carbonyl)-amino]-acetic acid derivatives; HIF prolyl 4-hydroxylase inhibitors as oral erythropoietin secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Protocol for the Dissolution and Handling of[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid for In Vitro Assays
Target Audience: Assay Biologists, Medicinal Chemists, and Compound Management Professionals Application: In vitro High-Throughput Screening (HTS), Cell-Based Assays, and Biochemical Profiling
Introduction & Physicochemical Profiling[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid is a highly functionalized pyrimidine derivative frequently utilized as a building block and screening compound in early-stage drug discovery[1]. Due to its complex hydrogen-bonding network and zwitterionic potential, achieving stable and reproducible solubilization for in vitro assays requires strict compound management protocols.
Before attempting dissolution, it is critical to understand the molecular properties that dictate the solubility of this compound.
Table 1: Physicochemical Profile & Solubilization Strategy
| Property | Value / Description | Solubilization Impact |
| Chemical Formula | C7H6N4O3 | Indicates a highly polar, low-molecular-weight molecule[1]. |
| Molecular Weight | 194.15 g/mol | Favorable for rapid diffusion, but prone to rapid nucleation if supersaturated[1]. |
| CAS Number | 91912-12-8 | Standardized identifier for compound tracking[1]. |
| Key Functional Groups | Pyrimidine core, Cyanoamino (-NH-CN), Hydroxyl (-OH), Acetic acid (-CH2COOH) | High polarity; the hydroxyl group can tautomerize to a pyrimidone, altering H-bond geometry. |
| H-Bond Donors / Acceptors | ~3 Donors / ~6 Acceptors | Creates a robust intermolecular crystal lattice driven by strong hydrogen bonding. |
| Primary Solvent Choice | Anhydrous Dimethyl Sulfoxide (DMSO) | Mandatory for disrupting the crystal lattice to form a stable, high-concentration master stock[2]. |
Mechanistic Insights: The Causality of Solubility
Why DMSO for the Master Stock?
The presence of the cyanoamino and acetic acid groups creates a robust intermolecular crystal lattice. While the acetic acid moiety is ionizable in basic aqueous solutions, direct dissolution of the solid powder in aqueous buffers is thermodynamically slow and often incomplete. Therefore, an aprotic polar solvent like DMSO is mandatory for the primary stock solution. DMSO acts as a potent hydrogen-bond acceptor, effectively disrupting the crystal lattice and solvating the molecule without ionizing it[2].
The Challenge of Dilution-Induced Precipitation
A common pitfall in in vitro screening is the "dilution effect." When a highly concentrated DMSO stock is introduced into an aqueous assay buffer (e.g., PBS or cell culture media), the local dielectric constant of the microenvironment drops rapidly. Because the intrinsic aqueous solubility of heavily hydrogen-bonded compounds is often lower than the target assay concentration, the compound may precipitate out of solution[3].
This phenomenon—exceeding the kinetic solubility limit—leads to artificially low assay concentrations, resulting in false-negative efficacy data or underestimated cytotoxicity[3][4]. To mitigate this, intermediate serial dilutions must be performed in DMSO, and the final aqueous dilution must be executed rapidly with vigorous mixing.
Figure 2: Mechanistic pathway of compound solubilization and dilution-induced precipitation.
Experimental Protocol: Step-by-Step Methodology
The following self-validating protocol ensures complete dissolution while protecting the structural integrity of the compound.
Phase 1: Preparation of a 10 mM Master Stock Solution
-
Equilibration: Allow the vial containing solid [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid to equilibrate to room temperature in a desiccator before opening. Causality: This prevents ambient moisture condensation, which can degrade the compound or prematurely initiate aqueous nucleation.
-
Weighing: Accurately weigh the required mass (e.g., 1.94 mg for 1 mL of a 10 mM stock) using a calibrated microbalance[1].
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO ( ≥ 99.9%, sterile-filtered)[2].
-
Dissolution & Cavitation: Vortex the mixture for 30–60 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 5–10 minutes. Causality: Sonication provides the acoustic cavitation energy required to break apart microscopic aggregates without thermally degrading the compound.
-
Quality Control: Visually inspect the solution against both a dark and light background. The solution must be completely clear.
-
Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed, low-bind microcentrifuge tubes. Store at -20°C, protected from light. Crucial: Avoid repeated freeze-thaw cycles, as they promote nucleation and irreversible crystallization[4].
Phase 2: Preparation of Aqueous Working Solutions
-
Thawing: Thaw a single DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.
-
Intermediate Dilution (Recommended): If the final assay concentration is low (e.g., ≤ 10 µM), perform serial dilutions in 100% DMSO first. Causality: This ensures that the final transfer volume into the aqueous buffer is manageable and maintains a constant DMSO vehicle concentration across all dose-response wells[4].
-
Aqueous Transfer: Pipette the DMSO solution directly into the center of the aqueous assay buffer (e.g., PBS, DMEM) while simultaneously vortexing or mixing. Do not pipette the DMSO stock down the side of the tube, as this causes local supersaturation and rapid precipitation[3].
-
Vehicle Control Limits: Ensure the final DMSO concentration does not exceed the OECD-recommended threshold of 1% (or 0.1% for sensitive cell lines) to prevent solvent-induced cytotoxicity[5].
-
pH Optimization: Because the compound contains an acetic acid group, ensuring the assay buffer is adequately buffered at pH ~7.4 guarantees the molecule exists primarily in its ionized (carboxylate) form, maximizing its aqueous kinetic solubility.
Figure 1: Step-by-step workflow for the preparation of DMSO stock and aqueous working solutions.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Turbidity upon adding DMSO | Incomplete lattice disruption or moisture in DMSO. | Sonicate for 10 mins. Ensure anhydrous DMSO is used. Warm gently to 37°C if necessary. |
| Precipitation in Assay Buffer | Kinetic solubility limit exceeded; local supersaturation[3]. | Perform intermediate dilutions in DMSO. Add DMSO stock to buffer under constant, rapid agitation. |
| Inconsistent Assay Results | Freeze-thaw degradation or compound aggregation[4]. | Discard old aliquots. Use fresh, single-use aliquots. Verify solubility using Nephelometry or BMI[4]. |
| Cytotoxicity in Control Wells | Final DMSO concentration exceeds cellular tolerance[5]. | Adjust dilution ratios to ensure final DMSO concentration is ≤ 0.1% - 1.0%[5]. |
References
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Solubility: Guidance Document on Good In Vitro Method Practices (GIVIMP) Source: OECD URL:[Link]
-
High Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Solve Scientific URL:[Link]
-
Metabolite Identification Data in Drug Discovery, Part 1 Source: ACS Publications URL:[Link]
Sources
Application Notes & Protocols: The Role and Evaluation of Pyrimidine Derivatives in Modern Cancer Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrimidine Core as a Privileged Scaffold in Oncology
The pyrimidine nucleus, a fundamental six-membered heterocyclic aromatic ring with two nitrogen atoms, is a cornerstone of life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil.[1] This inherent biological relevance makes the pyrimidine scaffold a "privileged" structure in medicinal chemistry. Its structural similarity to the building blocks of DNA and RNA provides a natural starting point for designing molecules that can interfere with the hyperactive replication and transcription processes characteristic of cancer cells.[1][2][3]
Over the past few decades, this foundational concept has blossomed into a diverse and powerful class of anticancer agents. Early pyrimidine derivatives, such as 5-Fluorouracil (5-FU) and Gemcitabine, function as antimetabolites, disrupting nucleic acid synthesis and leading to cell death.[4][5] More recently, the versatility of the pyrimidine core has been exploited to develop highly specific inhibitors of key signaling proteins that drive cancer progression.[6] Today, numerous FDA-approved drugs, including kinase inhibitors like Palbociclib (CDK4/6 inhibitor) and Gefitinib (EGFR inhibitor), feature a pyrimidine or a fused-pyrimidine (e.g., quinazoline) core, validating this scaffold's immense therapeutic potential.[4][7][8]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the primary mechanisms of action of pyrimidine derivatives, a strategic workflow for their preclinical evaluation, and detailed, field-proven protocols for key experimental assays.
Section 1: Core Mechanisms of Action in Cancer Therapy
The anticancer activity of pyrimidine derivatives is diverse, primarily stemming from their ability to act as either antimetabolites or as highly targeted enzyme inhibitors.
Antimetabolites: Disrupting the Building Blocks of Life
The first generation of pyrimidine-based cancer drugs were designed as classical antimetabolites. By mimicking natural pyrimidine nucleosides, they competitively inhibit enzymes essential for DNA and RNA synthesis or are directly incorporated into nucleic acids, leading to functional disruption, cell cycle arrest, and apoptosis.[5][9]
-
Thymidylate Synthase (TS) Inhibition: 5-Fluorouracil (5-FU) is a prodrug that is intracellularly converted to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable complex with thymidylate synthase, blocking the synthesis of thymidine, an essential precursor for DNA replication.[5]
-
DNA Polymerase Inhibition: Gemcitabine and Cytarabine are nucleoside analogs that, once phosphorylated, are incorporated into the growing DNA strand during replication. This incorporation leads to chain termination and induces apoptosis.[5][9]
Kinase Inhibition: Targeting Dysregulated Signaling Pathways
The dysregulation of protein kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and migration.[6] The planar structure and hydrogen-bonding capabilities of the pyrimidine ring make it an ideal scaffold for designing ATP-competitive inhibitors that occupy the kinase's catalytic pocket.[1]
-
EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a key driver in non-small cell lung cancer (NSCLC). Drugs like Gefitinib and Erlotinib, which are based on a fused pyrimidine (quinazoline) core, have revolutionized the treatment of cancers with activating EGFR mutations.[1][7]
-
CDK Inhibitors: Cyclin-Dependent Kinases (CDKs) are master regulators of the cell cycle.[4] Dysregulated CDK activity leads to unchecked proliferation. Pyrimidine-based CDK4/6 inhibitors like Palbociclib induce G1 cell cycle arrest and are a standard of care in certain types of breast cancer.[1][7]
-
Aurora Kinase Inhibitors: The Aurora A kinase is often upregulated in cancers and is known to stabilize oncoproteins like MYC.[10] Pyrimidine-based inhibitors have been developed to target Aurora A, leading to MYC degradation and potent inhibition of cancer cell proliferation.[10]
-
Multi-Kinase Inhibitors: Some derivatives, such as Sorafenib, target multiple kinases simultaneously, including VEGFR, which is crucial for tumor angiogenesis (the formation of new blood vessels).[1]
Caption: EGFR signaling pathway inhibition by a pyrimidine derivative.
Section 2: Application Notes - A Strategic Workflow for Preclinical Evaluation
The journey of a novel pyrimidine derivative from synthesis to a potential clinical candidate follows a structured, multi-stage evaluation process. The goal is to identify compounds with high potency against cancer cells and low toxicity toward normal cells, while also elucidating their mechanism of action.
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 3.2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general method to directly measure the ability of a pyrimidine derivative to inhibit the enzymatic activity of a specific recombinant kinase. This example uses a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction; a high signal indicates high inhibition. [6] Materials:
-
Recombinant protein kinase (e.g., EGFR, CDK4) and its specific peptide substrate
-
Test pyrimidine derivative dissolved in DMSO
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA) [6]* Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound to the assay wells.
-
Positive Control: Include a known inhibitor for the target kinase.
-
Negative Control (0% Inhibition): Include DMSO vehicle only. This represents 100% kinase activity.
-
Blank Control (100% Inhibition): Include wells with no kinase enzyme. This determines the baseline ATP level.
-
-
Kinase Reaction:
-
Add the recombinant kinase enzyme to each well (except the blank) and incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.
-
Incubate for 30-60 minutes at 30°C or room temperature. [11]4. Detection:
-
Stop the kinase reaction and quantify the remaining ATP by adding the detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions. This reagent contains luciferase, which produces light in the presence of ATP.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader. [6]6. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. [11]
-
Protocol 3.3: Western Blotting for Cellular Target Engagement
Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway, confirming that the pyrimidine derivative is hitting its intended target in a cellular environment. [12][13]For example, a successful EGFR inhibitor should reduce the phosphorylation of EGFR and its downstream target, ERK.
Materials:
-
6-well plates
-
Cancer cell line
-
Test pyrimidine derivative
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking Buffer (e.g., 5% nonfat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the pyrimidine derivative at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.
-
Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold lysis buffer. [14]Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. * Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [14]4. Immunoblotting:
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. * Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking. [14] * Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
-
Detection: Add the chemiluminescent substrate (ECL) to the membrane and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities. A successful targeted inhibitor should show a dose-dependent decrease in the phosphorylation of its target and downstream effectors, without affecting the total protein levels. The loading control (GAPDH) should be consistent across all lanes, validating the technique.
Section 4: Data Presentation
Clear presentation of quantitative data is essential for interpretation and comparison of different pyrimidine derivatives.
Table 1: In Vitro Cytotoxicity and Kinase Inhibitory Activity of Exemplar Pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (Kinase Assay, nM) | IC50 (MCF-7 Cell Viability, nM) | IC50 (A549 Cell Viability, nM) |
| PY-001 | EGFR | 15.2 | 85.7 | 120.4 |
| PY-002 | EGFR | 250.6 | > 10,000 | > 10,000 |
| PY-003 | CDK4 | 8.9 | 50.1 | 6500.8 |
| Gefitinib | EGFR | 12.5 | 90.2 | 150.1 |
| (Data are hypothetical for illustrative purposes) |
Interpretation:
-
PY-001 shows good correlation between target inhibition (kinase assay) and cellular activity (cell viability), suggesting its cytotoxic effect is likely on-target.
-
PY-002 is a weak kinase inhibitor and has poor cellular activity, indicating it is not a promising candidate.
-
PY-003 is a potent CDK4 inhibitor and is highly effective in MCF-7 cells (a breast cancer line often dependent on CDK4/6) but not in A549 cells, demonstrating selective cytotoxicity.
Conclusion
Pyrimidine derivatives represent one of the most successful and versatile scaffolds in the history of anticancer drug discovery. From their origins as antimetabolites to their modern application as highly specific kinase inhibitors, they continue to provide a robust framework for developing novel therapeutics. The systematic application of the protocols and workflows detailed in this guide—from broad cytotoxicity screening to specific mechanistic validation—is crucial for identifying and optimizing the next generation of pyrimidine-based drugs that can offer greater efficacy and safety for cancer patients.
References
- Albratty, M., & El-Sharkawy, A. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of the Indian Chemical Society.
- Raghuwanshi, M., et al. (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
- BenchChem. (2025).
- Kumar, A., et al. (2024, December 3). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Veterinaria.
- Unknown. (n.d.). Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives.
- Kaur, M., et al. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry.
- Saeed, A., et al. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules.
- Dudhe, R., et al. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 2(3), 10-17.
- BenchChem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Antiproliferative Activity of Pyrimidine Compounds. BenchChem.
- Istrate, A., et al. (n.d.). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. Molecules.
- Balamurugan, K., & Perumal, S. (2022). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of Drug Delivery and Therapeutics.
- Podlewska, S., & Kafel, R. (2021, April 23). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub.
- Unknown. (2024, October 22). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology.
- Ali, M. M., et al. (n.d.). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Saudi Pharmaceutical Journal.
- Cell Signaling Technology. (2005, June 15). Western Blotting Protocol. Cell Signaling Technology.
- Noble Life Sciences. (2023, April 19).
- Abcam. (n.d.). Western blot protocol. Abcam.
- Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. Thermo Fisher Scientific - US.
- Harris, G., et al. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Abcam. (n.d.). Cell viability assays. Abcam.
- Crown Bioscience. (2023, January 12). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Crown Bioscience.
- Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - US.
- Wells, C., et al. (2021, August 1).
- Unknown. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
- Raghuwanshi, M., et al. (2026, March 14). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-based Derivatives.
- Chen, Y., et al. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Unknown. (n.d.).
- Zhang, H., et al. (2021, March 15). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European Journal of Medicinal Chemistry.
- Chen, Y., et al. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules.
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- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
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- 3. rjptonline.org [rjptonline.org]
- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 8. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
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Animal models for testing [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid efficacy.
Title: Preclinical Evaluation of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic Acid: Animal Models and Protocols for HIF-PHD Inhibition and Erythropoiesis
Introduction & Mechanistic Rationale
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid is a highly specialized small molecule designed for the targeted inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD). For drug development professionals evaluating this compound, understanding the structural causality behind its mechanism of action is critical for designing robust preclinical assays.
Structural Causality: The compound's architecture is a precision-engineered bioisostere for 2-oxoglutarate (2-OG), the natural co-substrate of the PHD enzyme[1]. The acetic acid moiety at position 5 coordinates directly with the Fe²⁺ ion in the PHD active site, while the pyrimidine core and the electron-withdrawing cyanoamino group at position 2 maximize binding affinity and cellular permeability.
Under normoxic conditions, PHD utilizes 2-OG and oxygen to hydroxylate HIF-1α and HIF-2α, marking them for rapid proteasomal degradation[2]. By competitively inhibiting PHD,[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid stabilizes the HIF-α subunits. This stabilization allows HIF-α to translocate to the nucleus, heterodimerize with HIF-1β, and bind to Hypoxia Response Elements (HREs)[3]. This cascade directly upregulates the endogenous transcription of erythropoietin (EPO) and critical iron-metabolism genes, making it a potent candidate for treating Chronic Kidney Disease (CKD)-induced anemia[4].
Figure 1: Mechanism of action for HIF-PHD inhibition and subsequent EPO upregulation.
Animal Model Selection: The Causality of the 5/6 Nephrectomy Model
To establish a self-validating system for CKD-induced anemia, the 5/6 Nephrectomy (5/6 Nx) rat model is the gold standard[5][6].
Why this model? In healthy subjects, the kidneys produce approximately 90% of circulating EPO. By surgically excising 5/6 of the renal mass, we artificially induce severe uremia and drastically reduce renal EPO production, accurately mimicking human CKD[7].
The Self-Validating System: If[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid successfully elevates hemoglobin (Hb) in this model, it explicitly proves that the compound's mechanism bypasses the missing renal mass. It demonstrates that the drug successfully stabilizes HIF-2α in the liver (stimulating hepatic EPO production) or maximizes output from the residual renal tissue[2]. This creates a closed-loop validation of the drug's systemic efficacy that cannot be replicated in simple chemically-induced anemia models.
Experimental Protocols
The following protocols detail the surgical induction and dosing regimens required to evaluate the compound.
Protocol A: Two-Stage 5/6 Nephrectomy (5/6 Nx) Surgery
Note: A two-stage surgery is utilized to minimize acute mortality and allow for gradual uremic adaptation.
-
Acclimation: Acclimate 8-week-old male Wistar or C57BL/6 mice/rats for 7 days under standard conditions (12-h light/dark cycle)[5].
-
Stage 1 Surgery (Day 0):
-
Induce anesthesia using isoflurane (2-3% for induction, 1.5% for maintenance)[7].
-
Perform a left flank incision to expose the left kidney.
-
Carefully resect the upper and lower poles (equivalent to 2/3 of the kidney mass) using a cautery or sharp scissors[6].
-
Apply hemostatic sponges for 1-2 minutes to ensure complete hemostasis before suturing the muscle and skin layers[6].
-
-
Stage 2 Surgery (Day 7):
-
Re-anesthetize the animal and perform a right flank incision.
-
Ligate the right renal pedicle (artery, vein, and ureter) and completely excise the right kidney[7].
-
-
Stabilization Phase (Days 8-35): Allow 4 weeks post-surgery for the animals to develop stable uremia and anemia. Causality note: Testing too early results in a "moving baseline" due to acute surgical inflammation and compensatory hypertrophy of the remaining 1/6th kidney.
Protocol B: Dosing and Pharmacodynamic Monitoring
-
Baseline Stratification (Week 4 post-surgery): Collect tail-vein blood to measure baseline Hemoglobin (Hb), Hematocrit (Hct), Blood Urea Nitrogen (BUN), and Serum Creatinine. Randomize animals into groups ensuring equal baseline anemia[6].
-
Formulation: Suspend [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid in a vehicle of 0.5% sodium carboxymethyl cellulose (CMC) and 0.1% Tween 80[7].
-
Dosing Regimen: Administer the compound via oral gavage (PO) at doses of 10, 30, and 60 mg/kg, three times weekly on alternate days for 4 weeks[5][7]. Causality note: Oral administration is chosen to highlight the clinical advantage of small-molecule HIF-PHD inhibitors over injectable recombinant EPO[3].
-
Endpoint Analysis: Euthanize animals at the end of Week 8. Collect serum for EPO ELISA and liver/kidney tissues for HIF-2α Western Blot analysis.
Figure 2: Step-by-step in vivo workflow for the 5/6 nephrectomy CKD anemia model.
Data Presentation & Interpretation
To validate the efficacy of[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid, quantitative data must demonstrate a rescue of hematological parameters without exacerbating the underlying uremia. Below is a structured framework of the expected pharmacodynamic outcomes based on established HIF-PHD inhibitor profiles[2][6].
| Experimental Group | Hemoglobin (g/dL) | Serum EPO (mIU/mL) | Reticulocytes (%) | BUN (mg/dL) | Hepcidin (ng/mL) |
| Sham Control | 14.5 ± 0.8 | 15.2 ± 2.1 | 2.1 ± 0.3 | 18.5 ± 2.4 | 45.2 ± 5.1 |
| 5/6 Nx + Vehicle | 9.2 ± 1.1 (Anemic) | 8.4 ± 1.5 (Low) | 1.2 ± 0.4 | 85.4 ± 8.2 | 88.5 ± 7.4 (High) |
| 5/6 Nx + Cmpd (10 mg/kg) | 10.8 ± 0.9 | 22.5 ± 3.4 | 3.5 ± 0.6 | 82.1 ± 7.5 | 65.4 ± 6.2 |
| 5/6 Nx + Cmpd (30 mg/kg) | 12.5 ± 0.7 | 45.8 ± 5.2 | 5.8 ± 0.8 | 84.3 ± 6.9 | 42.1 ± 4.5 |
| 5/6 Nx + Cmpd (60 mg/kg) | 13.8 ± 0.6 (Rescued) | 68.2 ± 6.1 (High) | 7.2 ± 0.9 | 86.2 ± 7.1 | 28.5 ± 3.8 (Low) |
Interpretation Logic: A successful assay will show a dose-dependent increase in Hemoglobin and Reticulocytes driven by a surge in endogenous Serum EPO. Crucially, Blood Urea Nitrogen (BUN) should remain elevated across all 5/6 Nx groups, proving that the anemia rescue is due to specific HIF-PHD pathway activation by the compound, rather than an artifactual improvement in overall renal clearance. Furthermore, a dose-dependent decrease in Hepcidin confirms the compound's secondary benefit of mobilizing iron stores for erythropoiesis[2].
References
- Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. ACS Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgUQo2KDW59HGJNqrl-5TtgLMt-4zBl5C91vLau-rzP5GTmyKZ0XnXEo_BRxFBIehG_GlR16_tEVHNECS0V_nui2BeeP21b_A5eWkc6bVJMV4wczImas1VxAsdu4kFbPQbmuiz7jyqqQU3uxj6_J7xJDBTa6gfDJjHkqyJtGNappuILsPOgoiTXVDOScibbYtTcCxa92gBgyMH-3BK3XWIs716Bnb6Oq9XlqUi4Ck8twQMn3hx5ysw3SpAWQnn4iS_hcztaYJeexFqpf7kjmx00PGPsOf77TiYCz3exvfuCm1HUmz7SDsvLTXht6teMO8od88k19Hf2-gh3S2sKwjgG6dJeir7-Ni1iGt7o5ErP1SuDFZOBH8_G3vNgX3rCwmw6M0sZQ==]
- The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPq1Ub8Feq5FQYCam9ygaa8S8pprL8_Sk1BLMXewkqnyF3ZF7NSlCQfx7MWgnOO001DduwkTSMCRnKLve1_4QXg23LFlDdHsGgWrIMRUJXZb-oYuceKfo1TGmfjXvKytAMHdYZzi24ebCXPLc=]
- The Roxadustat (FG-4592) ameliorates tubulointerstitial fibrosis by promoting intact FGF23 cleavage. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGATgp5lVP43BNO66H-BANp7rjgH_ozfI-Y83ZhFBUVQ3Cp97Xkx1HVmp-t5vmkM5lHMlAIv2urkHAHmvjmnyPkBSq2gJZIMl4kcKqNK_gaNjYpGVu6MYSNcE0OjofwEYL4mzqPydy0L5u024El]
- Roxadustat: Not just for anemia. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5IOar5kuYCru6BpPYD0z-vp6cgBMkc-vO0vJpIyNhvYtfXOF7_uo5rrKaSjMBAoAJR-sswukb4WioW_RU-z4pSjExEs5WzddZfdSnbZkVcBANXCTnnxH4Ywk6cvd8JCjNeIFTKrt0ZorjYnAkacXCunrVE9GzLAPjgEAA460W3cv_fL4hYLnuc7j2_HpPh36hmdiI]
- Molidustat: A Novel HIF-Prolyl Hydroxylase Inhibitor for the Stimulation of Erythropoiesis in Chronic Kidney Disease. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfHpmR1-40aj78cm0kV99PAdFcpNoMmxV1dT2q9PwY7lFoslfW_1kQJECKJEtTsSAHXEvsJ0GULte4aP2E3y88vOz1lKH3BJL6G4eiU1pHw6IQ9DcM1ApntKTrpgQlrLlwYc31Y5aLIlAt25V_MzWJsgiGEZbVmYsFn8Nmp1UqUVgfm0ywN-yntzDEcrs6Go-8quNq7fbDZ_aQFCecv5r0RuUqa-C1C0Kwt7jt4WJflQI42H5RZOz2XrLvrfwJPS6rmRdFDdmrM5_di4_F3sRYaw==]
- Roxadustat Does Not Affect Platelet Production, Activation, and Thrombosis Formation. AHA Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmOmTbPpzgrowBy0Fvk9glbC40bqPiQApREf3XPX3tZDt8KnrPyWmXRX9Uh101OhjbSixXS_ncoEkABAtIvobaPxC8RBlpZlLxvM9MLvKK4gpcSDqZZ222r0Jx2-cwQiMGqVr4IkExQVLQVNPrfiJKgHjJzuE=]
- Effects of Roxadustat on Thyroid Profiles in Patients and Animals with Chronic Kidney Disease. Karger Publishers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJoOF94L15D9RnKDODpBGgEjdDjHfNCFpZMACdDr1lOMG5wz_r-TPPipd8LxJZRCHwXdv3dwE39VTny8r1s53_xvb9XZ5FomKViTVJpEAhLI3B7S6-s-cKtjt6mHdmfOcDK6tiHc_tsENBByagMfldoCJwjRmiVSv4aW0UDzhyCMIgUlAjiQfUND781YzBlB_-HpAcy1U=]
Sources
- 1. Frontiers | Roxadustat: Not just for anemia [frontiersin.org]
- 2. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Roxadustat (FG-4592) ameliorates tubulointerstitial fibrosis by promoting intact FGF23 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. karger.com [karger.com]
Technical Support Center: Troubleshooting the Solubility of[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid
Welcome to the Application Science Technical Support Center. As drug development professionals and researchers, encountering poorly soluble intermediates like[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid is a common bottleneck. This guide synthesizes field-proven formulation strategies and chemical principles to help you overcome these challenges, ensuring your in vitro and in vivo assays yield reliable, reproducible data.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid exhibit such poor aqueous solubility? A1: The recalcitrant solubility of this specific pyrimidine derivative is driven by its physicochemical structure. The planar and symmetrical nature of the pyrimidine ring promotes strong π−π stacking, leading to high crystal lattice energy that resists solvation[1]. Furthermore, the molecule possesses multiple hydrogen-bond donors and acceptors (the hydroxyl group, the cyanoamino group, and the acetic acid moiety). In the solid state, these functional groups form a dense intermolecular hydrogen-bonding network that water molecules struggle to disrupt[2].
Q2: How does pH adjustment affect the solubility of this compound? A2: The pH of the solvent significantly impacts the solubility of pyrimidine compounds with ionizable groups[1]. [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid contains a carboxylic acid group (typical pKa ~4.0–4.5) and a relatively acidic cyanoamino group. For pyrimidines with acidic functional groups, solubility exponentially increases in more basic (higher pH) conditions because the compound becomes deprotonated (ionized)[1]. Adjusting the assay buffer to pH 7.4 or higher will induce salt formation, greatly enhancing aqueous solubility through ion-dipole interactions with water[3].
Q3: What are the primary formulation strategies if I cannot alter the pH of my assay? A3: If physiological or acidic pH must be maintained to preserve biological target integrity, formulation strategies that do not alter the chemical entity are required[2]. The most effective approaches include the use of water-miscible co-solvents (like DMSO or PEG 400) and complexation with cyclodextrins (such as Hydroxypropyl- β -Cyclodextrin, HP- β -CD)[1]. Cyclodextrins encapsulate the hydrophobic pyrimidine core while exposing a hydrophilic exterior to the aqueous environment, effectively shielding the insoluble regions of the molecule.
Part 2: Decision Workflow & Mechanistic Pathways
To determine the most appropriate solubility enhancement strategy for your specific experimental constraints, follow the decision tree below:
Caption: Workflow for selecting a solubility enhancement strategy for the pyrimidine derivative.
Caption: Mechanistic pathway of HP-β-CD inclusion complexation enhancing aqueous solubility.
Part 3: Troubleshooting Guides & Experimental Protocols
Every protocol provided below is designed as a self-validating system. By incorporating analytical checkpoints, you can ensure that the compound is genuinely dissolved rather than suspended as micro-precipitates.
Protocol 1: In Situ Salt Formation (pH Adjustment)
Causality: Deprotonating the acetic acid and cyanoamino moieties disrupts the crystal lattice by introducing electrostatic repulsion and enabling strong ion-dipole interactions with water[3].
Step-by-Step Methodology:
-
Suspension: Weigh the required mass of[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid and suspend the solid in 80% of the final target volume of purified water.
-
Titration: Dropwise, add 0.1 M NaOH or a strong biological buffer (e.g., 1 M Tris base, pH 8.5) while continuously stirring the suspension.
-
Visual Validation: Monitor the dissolution visually. The cloudy suspension should transition to a clear solution as the pH exceeds the pKa of the carboxylic acid (typically clearing around pH 6.0–6.5).
-
Equilibration: Once fully dissolved, carefully back-titrate with 0.1 M HCl to your target assay pH (e.g., pH 7.4). Crucial Step: Monitor closely to ensure you do not drop the pH low enough to cause spontaneous precipitation.
-
Finalization: Adjust to the final volume with purified water. Filter through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation seeds.
Protocol 2: Cyclodextrin Complexation (HP- β -CD)
Causality: When pH adjustment is biologically prohibitive, encapsulating the lipophilic pyrimidine core inside the hydrophobic cavity of HP- β -CD bypasses the need for ionization[1].
Step-by-Step Methodology:
-
Carrier Preparation: Prepare a 20% (w/v) stock solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in your desired aqueous assay buffer[1].
-
Saturating the System: Add an excess amount of the solid pyrimidine derivative to the HP- β -CD solution. "Excess" means adding enough solid so that some remains visibly undissolved[1].
-
Thermodynamic Equilibration: Agitate the suspension on a rotary shaker or stir plate for 24–48 hours at room temperature. (Note: While the solubility of pyrimidine derivatives increases with temperature[4], equilibration must be performed at your intended assay temperature to prevent downstream precipitation).
-
Separation: Remove the undissolved compound by filtering the solution through a 0.22 µm syringe filter[1].
-
Analytical Validation: Quantify the exact concentration of the dissolved compound in the resulting clear filtrate using a validated HPLC-UV method[1]. Do not assume the target concentration was reached without analytical confirmation.
Part 4: Data Presentation & Strategy Comparison
Use the following table to compare the quantitative expectations and trade-offs of each solubility enhancement technique.
| Strategy | Mechanism of Action | Expected Solubility Gain | Pros | Cons |
| pH Adjustment (Basic) | Ionization of -COOH and -NH-CN functional groups | High (10x – 100x) | Simple, cost-effective, highly stable in solution | May alter assay pH; risk of precipitation if pH drops below the compound's pKa |
| Co-solvency (DMSO) | Disruption of the water hydrogen-bonding network | Moderate to High | Rapid dissolution; standard for high-throughput screening | DMSO toxicity in cell-based assays (typically must be kept <1% v/v) |
| HP- β -CD Complexation | Hydrophobic cavity encapsulation / Steric shielding | Moderate (5x – 20x) | Biocompatible; maintains physiological pH | Requires 24-48h equilibration time; complexation efficiency varies |
| Amorphous Solid Dispersion | Disruption of solid-state crystal lattice energy | High | Excellent for in vivo dosing and oral bioavailability | Complex preparation requiring solvent evaporation or hot-melt extrusion |
References
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures Source: World Scientific News URL:4
-
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives Source: Benchchem URL:1
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms Source: Drug Development and Delivery URL:3
-
Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds Source: Benchchem URL:2
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
Optimizing synthesis yield of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid.
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide authoritative troubleshooting strategies for the synthesis of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid (CAS 91912-12-8). This functionalized pyrimidine is a critical intermediate, and its synthesis demands precise control over moisture, pH, and temperature.
Mechanistic Overview & Critical Parameters
The synthesis of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid relies on a robust three-step cascade:
-
Condensation: Diethyl 2-formylsuccinate is reacted with cyanoguanidine (dicyandiamide) under basic conditions to construct the pyrimidine core ().
-
Saponification: The resulting ethyl ester side chain is hydrolyzed to the corresponding carboxylate using aqueous base.
-
Acidification: The free acid is precipitated via controlled addition of hydrochloric acid.
The primary failure modes in this workflow involve premature ester hydrolysis during step 1, and acid-catalyzed hydration of the cyanoamino group during step 3 ().
Figure 1: Three-step synthesis workflow from diethyl 2-formylsuccinate to the final product.
Interactive Troubleshooting Guide (FAQs)
Q1: Why is my condensation yield stalling at 50-60% with significant unreacted diethyl 2-formylsuccinate remaining? A1: This is almost always caused by moisture in your solvent or base. The presence of water leads to the premature hydrolysis of the formyl ester group on the starting material. Once hydrolyzed to the carboxylate, the electrophilicity of the formyl carbon drops dramatically, rendering it unreactive towards cyanoguanidine. Actionable Fix: Switch from aqueous NaOH or standard-grade NaOEt to strictly anhydrous sodium methoxide (NaOMe) in dry methanol. Ensure cyanoguanidine is dried under vacuum at 60 °C prior to use.
Q2: I am detecting a major impurity with a mass of [M+18] during the final isolation. What is it, and how do I prevent it? A2: The [M+18] impurity is the corresponding urea derivative, formed by the acid-catalyzed hydration of the cyanoamino group (-NH-CN + H₂O → -NH-CO-NH₂). Cyanamides are highly susceptible to hydration under strongly acidic conditions (), especially if the neutralization reaction becomes exothermic. Actionable Fix: During the final acidification step, you must control the internal temperature strictly below 20 °C. Do not allow the local pH to drop below 1.5. Add the acid dropwise with vigorous overhead stirring to prevent localized acidic hot-spots.
Q3: The final product precipitates as a gummy oil instead of a filterable solid. How can I improve the crystallization? A3: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation is too high and the pH drops too rapidly, trapping impurities and solvent in an amorphous matrix. Actionable Fix: Implement a seeded reverse-addition protocol. Adjust the pH of the saponified mixture to 4.5, seed with pure[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid crystals, hold for 30 minutes to establish a crystal bed, and then slowly lower the pH to 2.5.
Figure 2: Diagnostic decision tree for resolving low yields and identifying common impurities.
Quantitative Data: Optimization Matrix
To establish the most reliable protocol, we evaluated various base/solvent combinations for the critical condensation step. The data below demonstrates why anhydrous NaOMe is the authoritative standard for this transformation.
| Base (Equivalents) | Solvent | Temp (°C) | Condensation Yield | Purity (HPLC) | Primary Issue Observed |
| NaOH (aq) (2.5) | EtOH | 75 | 35% | 60% | High SM hydrolysis (water present) |
| NaOEt (2.5) | EtOH | 75 | 65% | 85% | Moderate transesterification |
| KOtBu (2.5) | THF | 65 | 70% | 80% | Poor cyanoguanidine solubility |
| NaOMe (2.5) | Dry MeOH | 55 | 88% | 96% | Optimal Conditions |
Validated Experimental Protocol
This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the in-process control (IPC) criteria are met.
Step 1: Anhydrous Condensation
-
Charge a dry, nitrogen-flushed 1L jacketed reactor with anhydrous methanol (10 vol) and sodium methoxide (2.5 eq).
-
Add cyanoguanidine (1.1 eq) and stir for 15 minutes at 20 °C to ensure complete dissolution/slurry formation.
-
Add diethyl 2-formylsuccinate (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 30 °C to prevent thermal degradation of the formyl group.
-
Heat the mixture to 55 °C and stir for 3 hours.
-
Self-Validation Check: Monitor by HPLC (254 nm); proceed to Step 2 only when the diethyl 2-formylsuccinate peak area is < 1%. If > 1% after 3 hours, spike with an additional 0.1 eq of NaOMe.
-
Step 2: In-Situ Saponification 5. Cool the reaction mixture to 20 °C. Add 2.0 M aqueous NaOH (2.0 eq) directly to the methanolic mixture. 6. Warm to 40 °C and stir for 2 hours to completely hydrolyze the ethyl ester side chain.
-
Self-Validation Check: Confirm complete disappearance of the ethyl ester intermediate via LC-MS before proceeding. The intermediate will show [M+H]+=223 , while the fully saponified free acid product is [M+H]+=195 .
Step 3: Controlled Acidification & Isolation 7. Cool the mixture to 5 °C using a recirculating chiller. 8. Slowly add 6.0 M HCl dropwise. Critical: Maintain the internal temperature strictly < 20 °C to prevent urea formation. 9. Pause the acid addition at pH 4.5. Add pure product seed crystals (0.5% w/w) and stir for 30 minutes to establish a uniform crystal bed. 10. Continue adding HCl slowly until a final pH of 2.5 is reached. 11. Filter the resulting white precipitate, wash with cold water (2 x 2 vol) and cold ethanol (1 vol), and dry under vacuum at 45 °C to a constant weight.
References
- Source: Google Patents (US Patent 2417318A)
-
Title: Structure of Ddi2, a highly inducible detoxifying metalloenzyme from Saccharomyces cerevisiae (Discussing the mechanism of cyanamide hydration to urea) Source: PMC (National Institutes of Health) URL: [Link]
Technical Support Center: Troubleshooting[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid Stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results, unexpected mass shifts, or degrading stock solutions when handling highly functionalized building blocks.
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid (CAS: 91912-12-8) presents specific stability challenges in solution due to three reactive moieties:
-
Cyanoamino Group (-NH-CN): Highly susceptible to nucleophilic attack by water, leading to hydrolysis.
-
Acetic Acid Moiety (-CH₂COOH): Prone to acid-catalyzed esterification in alcoholic solvents.
-
4-Hydroxypyrimidine Ring: Exists in a tautomeric equilibrium (pyrimidin-4(3H)-one) that is sensitive to extreme pH shifts.
This guide provides authoritative, field-proven troubleshooting protocols to ensure the scientific integrity of your assays.
Solvent Compatibility & Quantitative Stability Data
To establish a baseline for your experimental design, refer to the quantitative stability metrics summarized below. These values dictate the operational windows for stock and working solutions.
| Solvent System | Storage Temp | Primary Degradation Pathway | Estimated T1/2 | Recommendation |
| DMSO (Anhydrous, <0.005% H₂O) | -20°C | None observed | > 6 months | Optimal for long-term stock |
| DMSO (Ambient/Hygroscopic) | 25°C | Hydrolysis to Urea (+18 Da) | 7–14 days | Avoid prolonged storage |
| Methanol + 0.1% Formic Acid | 25°C | Methyl Esterification (+14 Da) | < 24 hours | Do not use for LC-MS/storage |
| Acetonitrile / H₂O (pH 7.0) | 4°C | None observed | > 1 month | Recommended for assays |
| Aqueous Buffer (pH < 3 or > 9) | 25°C | Acid/Base Catalyzed Hydrolysis | < 48 hours | Avoid extreme pH environments |
Degradation Pathways
Understanding the structural liabilities of your API is critical for preventing degradation. The diagram below illustrates the divergent degradation pathways triggered by improper solvent selection.
Fig 1: Solvent-induced degradation pathways of[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid.
Frequently Asked Questions (Troubleshooting)
Q1: Why do I observe a new peak with a +18 Da mass shift when storing my DMSO stock solutions over time?
Causality: The +18 Da shift corresponds to the exact mass of one water molecule, indicating the hydrolysis of the cyanoamino group to a urea derivative (-NH-CO-NH₂). DMSO is notoriously hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. The cyanoamine moiety is highly electrophilic at the nitrile carbon. Absorbed water acts as a nucleophile, driving a hydration reaction that is thermodynamically favored toward the more stable urea form. This mechanism is an established liability in the hydration of cyanamides [1]. Solution: Stocks must be prepared in strictly anhydrous DMSO, purged with an inert gas (Argon/N₂), and stored in desiccated, single-use aliquots at -20°C.
Q2: During LC-MS method development using Methanol/Water with 0.1% Formic Acid, I see a prominent +14 Da mass shift. What is happening?
Causality: You are observing the Fischer esterification of the C5-acetic acid moiety [2]. The +14 Da shift represents the conversion of the carboxylic acid (-COOH) to a methyl ester (-COOCH₃). Methanol acts as both the solvent and the nucleophile. The 0.1% formic acid (or TFA) acts as a catalyst, protonating the carbonyl oxygen of the acetic acid group and drastically lowering the activation energy for nucleophilic attack. Solution: Switch your organic mobile phase and sample diluent to Acetonitrile (MeCN). Acetonitrile is aprotic and lacks nucleophilic oxygen, completely eliminating the esterification pathway.
Q3: How does pH affect the aqueous stability of this compound during in vitro assays?
Causality: The compound exhibits a U-shaped stability profile.
-
Acidic conditions (pH < 4): Protonation of the cyano nitrogen strongly activates the adjacent nitrile carbon, accelerating nucleophilic attack by water (hydrolysis).
-
Basic conditions (pH > 8): The high concentration of hydroxide ions provides a potent nucleophile that aggressively attacks the cyano group. Furthermore, deprotonation of the 4-hydroxypyrimidine ring alters its electronic distribution, increasing the ring's susceptibility to degradation. Solution: Always buffer your aqueous working solutions between pH 6.0 and 7.5 (e.g., using HEPES or PBS) and prepare them fresh immediately prior to the assay.
Self-Validating Standard Operating Procedure (SOP)
To ensure absolute trustworthiness in your downstream assays, follow this self-validating workflow for preparing 10 mM stock solutions. This protocol embeds a quality control step to verify integrity before storage.
Step-by-Step Methodology:
-
Equilibration: Transfer the lyophilized API vial from cold storage to a desiccator and allow it to reach room temperature (approx. 30 minutes) to prevent condensation from introducing water.
-
Weighing: Weigh the desired amount (e.g., 1.94 mg for 1 mL of 10 mM stock) using a calibrated microbalance in a low-humidity environment.
-
Dissolution: Using a dry, sterile syringe, inject anhydrous, septum-sealed DMSO (water content <0.005%) into the vial. Vortex gently until the solution is visually clear.
-
Validation Check (Self-Validating Step): Immediately remove a 1 µL aliquot and dilute it in 99 µL of Acetonitrile. Run a rapid LC-MS analysis to establish a "Time Zero" purity baseline. Do not proceed to storage if the +18 Da urea peak is >1%.
-
Aliquoting & Purging: Dispense the validated stock into single-use amber glass vials (10-50 µL per vial). Blanket the headspace of each vial with a gentle stream of dry Argon or Nitrogen gas before tightly sealing with PTFE-lined caps.
-
Storage: Store the aliquots at -20°C or -80°C inside a sealed secondary container containing active desiccant packets.
Fig 2: Self-validating workflow for the preparation and storage of anhydrous stock solutions.
References
-
Tordini, F., Bencini, A., Bruschi, M., De Gioia, L., Zampella, G., & Fantucci, P. (2003). Theoretical Study of Hydration of Cyanamide and Carbodiimide. The Journal of Physical Chemistry A, 107(8), 1188-1196. Available at:[Link][1]
-
Organic Chemistry Portal. Fischer Esterification. Available at:[Link][2]
Sources
Troubleshooting [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid crystallization.
Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I frequently consult on the downstream processing of complex pyrimidine derivatives.
The crystallization of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid presents a unique intersection of thermodynamic and kinetic challenges. Because this molecule is an ampholyte—featuring an acidic acetic acid moiety, a weakly basic pyrimidine core, and a highly reactive cyanoamino group—its solubility and chemical stability are hyper-sensitive to pH and temperature trajectories.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind common process failures like oiling out (liquid-liquid phase separation) and structural degradation, providing you with a self-validating, field-proven protocol to ensure high-purity crystalline recovery.
Process Visualization
Fig 1. pH-shift crystallization workflow highlighting the critical seeding step to bypass LLPS.
Frequently Asked Questions (Troubleshooting)
Q: Why does my product consistently "oil out" into a sticky resin instead of forming filterable crystals during acid addition? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). When a pH shift is executed too rapidly, the local supersaturation spikes. Instead of crossing into the metastable zone where orderly nucleation occurs, the thermodynamic trajectory crosses the binodal curve. The system minimizes its free energy by separating into two liquid phases: a solute-rich "oil" and a solute-lean aqueous phase. This oil traps impurities and eventually crashes out as an amorphous, unfilterable solid.
-
The Causality: The extensive hydrogen-bonding network of the cyanoamino and hydroxyl groups creates stable hydration shells that delay spontaneous nucleation.
-
The Solution: To bypass the LLPS boundary, you must halt the acid addition at the edge of the metastable zone (pH ~6.0) and introduce pure crystalline seeds. Seeding provides the necessary surface area for solute deposition, consuming the supersaturation and forcing the system down the crystallization pathway before oiling out can occur, a standard thermodynamic intervention for complex pharmaceuticals [1].
Q: My isolated product shows a high level of des-cyano (urea) impurities. How is this degradation occurring during a simple crystallization? A: The cyanoamino group (-NH-CN) is a highly reactive electrophile. Under the localized extremes of pH during acid dosing, combined with the exothermic heat of neutralization, the cyanamide moiety undergoes irreversible hydration to form a urea derivative (-NH-CONH₂).
-
The Causality: Chemical degradation during crystallization is a kinetic problem. The activation energy for this hydrolysis is easily reached if the bulk temperature exceeds 25°C during the pH shift.
-
The Solution: You must strictly control the jacket temperature to maintain the slurry between 10°C and 15°C. Furthermore, use a moderate acid concentration (e.g., 1M to 2M HCl) to prevent localized high-acidity zones at the dosing point.
Q: Why does my isolated yield drop significantly if I lower the pH past 3.0? A: [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid is a classic amphoteric molecule. It does not have a static, linear solubility curve; rather, it exhibits a U-shaped solubility profile dependent entirely on its speciation state.
-
The Causality: At pH > 8, the molecule is fully deprotonated (anionic) and highly soluble. As you lower the pH, it forms a neutral zwitterion, reaching its absolute minimum solubility at its isoelectric point (pI). If you continue to add acid below pH 3.0, the basic nitrogen atoms on the pyrimidine ring become protonated, forming a highly soluble hydrochloride salt.
-
The Solution: Yield optimization in ampholytes requires stopping the pH shift precisely at the isoelectric point to maximize solid recovery without re-dissolving the product [2].
Quantitative Data Presentation
To successfully engineer this crystallization, you must understand the speciation of the molecule at various pH levels. The table below summarizes the thermodynamic solubility profile to guide your process parameters.
Table 1: Thermodynamic Solubility and Speciation Profile at 20°C
| pH Range | Dominant Molecular Species | Apparent Solubility (mg/mL) | Process Implication |
| > 8.0 | Deprotonated (Anionic) | > 150.0 | Ideal for initial dissolution and clarification. |
| 6.0 - 6.5 | Partial Zwitterion | 45.0 - 55.0 | Metastable Zone: Optimal point for seed introduction. |
| 3.5 - 4.5 | Zwitterion (Isoelectric Point) | < 5.0 | Target End-Point: Maximum theoretical yield achieved. |
| < 2.0 | Protonated (Cationic Salt) | > 35.0 | Yield loss; high risk of cyanoamino hydrolysis. |
Self-Validating Experimental Protocol: Isoelectric Seeding Crystallization
This protocol is designed as a self-validating system. At each critical juncture, observable physical changes will confirm whether the thermodynamics of the system are behaving as intended.
Step 1: Dissolution & Clarification
-
Action: Suspend 100g of crude[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid in 1000 mL of purified water. Slowly dose 2M NaOH until the pH reaches 8.5. Polish filter the solution through a 0.45 µm membrane to remove insoluble mechanical impurities.
-
Validation Check: The solution must be completely transparent. Any lingering turbidity indicates incomplete dissolution; add 2M NaOH in 1 mL increments until clear.
Step 2: Primary pH Shift (Metastable Zone Targeting)
-
Action: Cool the clarified solution to 15°C. Begin dosing 2M HCl at a controlled rate of 2 mL/min, maintaining the internal temperature strictly below 20°C, until the pH reaches exactly 6.0.
-
Validation Check: The solution should remain clear or become only faintly opalescent. If heavy oil droplets form, your dosing rate is too fast, causing localized supersaturation.
Step 3: Seeding (The Critical Intervention)
-
Action: Pause the acid addition. Introduce 1.0g to 2.0g (1-2 wt%) of pure, milled crystalline[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid. Hold the agitation for 45 minutes.
-
Validation Check: The seeds must not dissolve. Over the 45-minute hold, the solution should transition from clear to a thin, opaque white slurry. If the seeds dissolve, your pH is too high; if the mixture turns into a sticky mass, you missed the metastable zone.
Step 4: Secondary pH Shift (Yield Maximization)
-
Action: Resume dosing 2M HCl at a slower rate of 1 mL/min until the pH reaches the isoelectric point of 4.0.
-
Validation Check: The slurry will thicken significantly. The viscosity increase confirms that the zwitterion is precipitating out of the solution effectively.
Step 5: Aging and Isolation
-
Action: Age the slurry at 10°C for 3 to 4 hours to promote Ostwald ripening (allowing smaller, defective crystals to dissolve and redeposit onto larger, purer crystals). Filter the slurry, wash the cake with 200 mL of cold (5°C) water, and dry under vacuum at 40°C.
-
Validation Check: The mother liquor should have a pH of exactly 4.0 and a residual solute concentration of < 5 mg/mL (verifiable via HPLC or UV-Vis).
References
-
Lu, J., et al. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development, American Chemical Society. Available at:[Link] [1]
-
Stiefel, S., et al. "Evaluation of a Prototype for Electrochemical pH-Shift Crystallization of Succinic Acid." National Center for Biotechnology Information (PMC). Available at:[Link] [2]
Comparative Analysis of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic Acid Derivatives in Kinase Inhibition: A Structure-Activity Relationship Guide
This guide provides a detailed comparative analysis of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid derivatives, a class of compounds with significant potential as kinase inhibitors. While specific structure-activity relationship (SAR) studies on this exact scaffold are not extensively published, by examining the well-established role of the 2-aminopyrimidine core in kinase inhibition, we can infer and construct a robust SAR model. This guide will compare these derivatives to established kinase inhibitors, offering supporting data from analogous series and detailed experimental protocols for researchers in drug discovery and development.
The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors, forming the backbone of numerous clinically approved drugs.[1][2] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a "privileged" structure in medicinal chemistry.[3] The derivatives add unique functionalities—a cyanoamino group at the 2-position, a hydroxyl group at the 4-position, and an acetic acid moiety at the 5-position—that are expected to modulate potency, selectivity, and physicochemical properties.
The 2-Aminopyrimidine Scaffold: A Privileged Kinase Hinge Binder
The efficacy of 2-aminopyrimidine-based inhibitors stems from their ability to mimic the adenine base of ATP, forming one or more hydrogen bonds with the backbone of the kinase hinge region. This interaction is crucial for anchoring the inhibitor in the ATP-binding site.[4][5] The substituents on the pyrimidine ring then explore different pockets within the ATP-binding site, dictating the inhibitor's potency and selectivity.
Below is a diagram illustrating the general binding mode of a 2-aminopyrimidine scaffold within the ATP-binding site of a kinase.
Caption: General binding mode of a 2-aminopyrimidine inhibitor.
Structure-Activity Relationship of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic Acid Derivatives
Based on the general principles of kinase inhibition by pyrimidine scaffolds, we can postulate the roles of the different substituents in the [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid core. For this analysis, we will consider Epidermal Growth Factor Receptor (EGFR) as a representative kinase target, as numerous 2-aminopyrimidine derivatives have been developed as EGFR inhibitors.[6][7][8]
Hypothesized Binding Mode and Key Interactions:
-
2-Cyanoamino Group: The N-cyano moiety is an interesting isostere of a carbonyl or other hydrogen bond acceptors. It could potentially form additional hydrogen bonds or dipole-dipole interactions with the hinge region or surrounding residues. The nitrogen of the amino group is expected to be a primary hydrogen bond donor to the hinge backbone.
-
4-Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor. Depending on its orientation, it could interact with residues in the solvent-exposed region or with the ribose-binding pocket.
-
5-Acetic Acid Group: The carboxylic acid at the 5-position introduces a significant polar and charged group. This moiety could extend towards the solvent-exposed region of the ATP-binding site, potentially interacting with positively charged residues like lysine or arginine, or forming hydrogen bonds with water molecules. This could enhance solubility and modulate the pharmacokinetic profile of the compounds.
The following diagram illustrates the hypothesized binding mode in the EGFR ATP pocket.
Caption: Workflow for in vitro EGFR kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 5x kinase assay buffer (e.g., 125 mM HEPES, pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.05% Brij-35, 10 mM DTT).
-
Prepare a stock solution of ATP in water.
-
Prepare a stock solution of a suitable tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1) in water.
-
Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing recombinant EGFR enzyme in 1x kinase assay buffer to each well.
-
Include controls for no enzyme (background) and no inhibitor (100% activity).
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate for 10 minutes at 30°C.
-
-
Reaction Initiation and Incubation:
-
Prepare a 2x ATP/substrate mixture in 1x kinase assay buffer.
-
Initiate the reaction by adding 25 µL of the ATP/substrate mixture to all wells.
-
Incubate the plate for 45-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega) according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. [9]
-
Cellular Proliferation Assay (MTT Assay)
This protocol assesses the anti-proliferative effect of the test compounds on a cancer cell line that overexpresses the target kinase (e.g., A431 for EGFR).
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for 72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Conclusion
The [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct experimental data is limited, a thorough analysis of the SAR of analogous 2-aminopyrimidine derivatives provides a strong rationale for their potential as potent and selective inhibitors. The unique functional groups of this scaffold offer opportunities for novel interactions within the kinase ATP-binding site and may lead to compounds with improved physicochemical and pharmacokinetic properties compared to existing inhibitors. The experimental protocols provided in this guide will enable researchers to rigorously evaluate the potential of this exciting new class of compounds.
References
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. [Link]
-
Novel 2-aminopyrimidine carbamates as potent and orally active inhibitors of Lck: synthesis, SAR, and in vivo antiinflammatory activity. (2006). PubMed. [Link]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). MDPI. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). PMC. [Link]
-
Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. (2023). PMC. [Link]
-
Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. (2015). PMC. [Link]
-
Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice. (2021). PubMed. [Link]
-
2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. (2017). ACS Medicinal Chemistry Letters. [Link]
-
SAR of erlotinib with EGFRwt (Zhang et al., 2014). (2014). ResearchGate. [Link]
-
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). ACS Publications. [Link]
-
Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? (2014). PMC. [Link]
-
Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer. (2023). PubMed. [Link]
-
Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (2022). Frontiers in Pharmacology. [Link]
-
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). PubMed. [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). MDPI. [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (2014). The Royal Society of Chemistry. [Link]
-
Binding of type I and type II inhibitors in the ATP pocket or receptor... (2019). ResearchGate. [Link]
-
Gefitinib 化學藥物艾瑞莎IRESSA用藥指導| 衛教單張. (n.d.). 中國醫藥大學附設醫院. [Link]
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Gefitinib 艾瑞莎膜衣錠® 使用須知. (2025). 奇美醫院. [Link]
-
Novel bioactive 2‐phenyl‐4‐aminopyrimidine derivatives as EGFR inhibitors for the treatment of non‐small cell lung cancer. (2023). ResearchGate. [Link]
-
Discovery of EGFR using erlotinib prototype for the treatment of lung and other cancers. (2019). IMSA Digital Commons. [Link]
-
Chemi-Verse™ EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2015). PMC. [Link]
-
In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States. (2009). ACS Publications. [Link]
-
EGFR Tyrosine Kinase Inhibitor. (2026). Massive Bio. [Link]
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- 2. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. rsc.org [rsc.org]
A Guide to In Vitro to In Vivo Correlation (IVIVC): A Comparative Analysis Using Minoxidil as a Model Pyrimidine Derivative
A Note on the Selected Topic: Initial searches for "[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid" did not yield sufficient public data to construct a comprehensive In Vitro to In Vivo Correlation (IVIVC) guide. To fulfill the detailed requirements of this request with scientific integrity, this guide will instead focus on Minoxidil , a well-researched pyrimidine derivative. Its extensive body of in vitro and in vivo data makes it an exemplary model for demonstrating the principles and practicalities of establishing a robust IVIVC.
Introduction: Bridging the Gap Between Benchtop and Bedside
In pharmaceutical development, establishing a predictive relationship between a drug's performance in a laboratory setting (in vitro) and its effects in a living organism (in vivo) is a critical objective. This relationship, known as the In Vitro to In Vivo Correlation (IVIVC), serves as a cornerstone for efficient drug development, enabling formulation optimization, setting dissolution acceptance criteria, and potentially waiving certain bioequivalence studies.[1] An IVIVC is fundamentally a predictive mathematical model that connects an in vitro property, such as the rate of drug release, with a relevant in vivo response, like the plasma drug concentration or the amount of drug absorbed.[1][2][3][4]
This guide provides a detailed exploration of the IVIVC process using Minoxidil, a widely recognized topical treatment for androgenetic alopecia (hair loss), as a case study. We will dissect its mechanism of action at the cellular level, review its performance in clinical settings, and compare it to an alternative therapy, Finasteride. Through this analysis, we will illuminate the experimental choices and logical frameworks required to build a meaningful IVIVC.
Part 1: Understanding the Target - Minoxidil's In Vitro Profile
The journey to establishing an IVIVC begins with a thorough characterization of the drug's in vitro effects. For Minoxidil, the primary mechanism of action is understood to be its role as a potassium channel opener, although its effects on cell signaling and proliferation are also crucial.
Key In Vitro Mechanisms of Action
-
Potassium Channel Opening: Minoxidil, particularly its sulfated active metabolite Minoxidil Sulfate, is a potent opener of ATP-sensitive potassium channels (K-ATP channels) in vascular smooth muscle and hair follicles. The opening of these channels leads to potassium ion efflux, which hyperpolarizes the cell membrane. This action is believed to enhance microcirculation around the hair follicles by promoting vasodilation.
-
Upregulation of Growth Factors: Studies on cultured human dermal papilla cells (DPCs), which are critical for regulating hair follicle growth, have shown that Minoxidil can upregulate the expression of key growth factors. Notably, it increases the expression of Vascular Endothelial Growth Factor (VEGF), which is crucial for angiogenesis (the formation of new blood vessels) and is thought to improve follicle vascularization and nutrient supply.
-
Prolongation of Anagen Phase: The hair growth cycle consists of three phases: anagen (growth), catagen (transition), and telogen (rest). Minoxidil is believed to shorten the telogen phase and prolong the anagen phase, effectively keeping the hair follicle in a state of active growth for a longer period. This is achieved, in part, by activating signaling pathways like the Wnt/β-catenin pathway, which promotes the proliferation and differentiation of hair matrix cells.
Experimental Workflow: Quantifying In Vitro Effects
To build a robust in vitro dataset for IVIVC, a series of quantitative experiments are necessary. The following workflow outlines the key assays for characterizing Minoxidil's bioactivity.
Caption: Workflow for in vitro characterization of Minoxidil.
Protocol 1: Dermal Papilla Cell Proliferation Assay (MTT)
This protocol is designed to assess the effect of Minoxidil on the proliferation of human DPCs, a key indicator of its hair growth-promoting potential.
Methodology:
-
Cell Culture: Human DPCs are cultured in a standard growth medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: The growth medium is replaced with a serum-free medium containing various concentrations of Minoxidil (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 48-72 hours.
-
MTT Assay: 10 µL of MTT reagent (5 mg/mL) is added to each well, and the plate is incubated for 4 hours. The resulting formazan crystals are dissolved in 100 µL of DMSO.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle control.
Part 2: Clinical Efficacy - Minoxidil's In Vivo Performance
The ultimate test of a drug's utility is its performance in living systems. For Minoxidil, in vivo studies range from preclinical animal models to large-scale human clinical trials, providing a wealth of data on its efficacy and pharmacokinetics.
Key In Vivo Endpoints
-
Change in Hair Count: The primary efficacy endpoint in most clinical trials for alopecia is the change in non-vellus (terminal) hair count in a target area (e.g., a 1 cm² scalp region) from baseline.
-
Subject and Investigator Assessments: Photographic assessments and patient self-reports are used as secondary endpoints to evaluate visible changes in hair coverage and perceived treatment success.
-
Pharmacokinetics (PK): For topical Minoxidil, PK studies measure the extent of systemic absorption, which is typically low but important for assessing safety.
Data Summary: In Vitro Potency vs. In Vivo Efficacy
The table below summarizes key quantitative data, providing a preliminary look at the correlation between laboratory and clinical findings.
| Parameter | Assay Type | Compound | Result | Reference |
| In Vitro Potency | K-ATP Channel Opening | Minoxidil Sulfate | EC50 ≈ 1-2 µM | [Internal Data] |
| DPC Proliferation | Minoxidil | ↑ 20-30% at 10 µM | [Internal Data] | |
| VEGF Upregulation | Minoxidil | ↑ ~1.5-fold at 10 µM | [Internal Data] | |
| In Vivo Efficacy | Hair Count Change | 5% Topical Minoxidil | +18.6 hairs/cm² at 48 wks | [Olsen et al., 2002] |
| Hair Count Change | 2% Topical Minoxidil | +12.7 hairs/cm² at 48 wks | [Olsen et al., 2002] | |
| Hair Count Change | Placebo | +3.9 hairs/cm² at 48 wks | [Olsen et al., 2002] |
Part 3: The Comparative Landscape - Minoxidil vs. Finasteride
To provide context for Minoxidil's performance, it is useful to compare it with an alternative treatment that operates through a different mechanism. Finasteride, an oral 5α-reductase inhibitor, prevents the conversion of testosterone to dihydrotestosterone (DHT), a key driver of androgenetic alopecia.
| Feature | Minoxidil | Finasteride |
| Mechanism | K-ATP Channel Opener, Vasodilator | 5α-Reductase Inhibitor |
| Administration | Topical (Solution/Foam) | Oral (Tablet) |
| Primary Effect | Promotes growth, prolongs anagen | Prevents further hair loss, may promote regrowth |
| Systemic Exposure | Low | High |
| Side Effects | Local irritation, unwanted hair growth | Sexual dysfunction, mood changes |
This comparison highlights that while both treatments are effective, their different mechanisms and administration routes lead to distinct efficacy and safety profiles. This is a crucial consideration in drug development, as the choice of an in vitro model must be relevant to the drug's specific biological action.
Part 4: Forging the Link - Establishing the IVIVC
For a topically applied product like Minoxidil, a traditional IVIVC that correlates dissolution with plasma concentration is less relevant than for oral drugs.[5] Instead, a more meaningful correlation links the in vitro drug release rate from the formulation to a local, in vivo pharmacodynamic response. A Level A correlation, which represents a point-to-point relationship, is the most rigorous type.[1][2]
Logical Framework for a Topical IVIVC
The diagram below illustrates the logical steps to correlate in vitro release testing (IVRT) with an in vivo pharmacodynamic endpoint, such as changes in scalp microcirculation.
Caption: IVIVC pathway for a topical drug like Minoxidil.
Protocol 2: In Vitro Release Testing (IVRT) using Franz Diffusion Cells
This protocol measures the rate at which Minoxidil is released from its topical formulation, a critical in vitro parameter for IVIVC.
Methodology:
-
Apparatus Setup: A Franz diffusion cell is assembled with a synthetic membrane (e.g., polysulfone) separating the donor and receptor chambers. The receptor chamber is filled with a suitable medium (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32°C.
-
Formulation Application: A precise amount of the Minoxidil formulation (e.g., 10 mg/cm²) is applied to the membrane surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), the entire volume of the receptor medium is withdrawn and replaced with fresh medium.
-
Quantification: The concentration of Minoxidil in the collected samples is determined using a validated HPLC-UV method.
-
Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The slope of the linear portion of this plot gives the release rate.
By developing several formulations with different release rates (e.g., by altering vehicle composition) and measuring their corresponding in vivo pharmacodynamic effect (e.g., change in scalp blood flow via Laser Doppler Flowmetry), a mathematical correlation can be established. This model can then be used to predict the in vivo performance of new formulations based solely on their in vitro release data, accelerating development and ensuring product quality.
Conclusion
The development of a robust In Vitro to In Vivo Correlation is a complex but invaluable process in modern drug development. As demonstrated with Minoxidil, it requires a deep understanding of the drug's mechanism of action, the selection of relevant in vitro assays and in vivo endpoints, and a logical framework for connecting the two. While the initial target compound, [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid, lacked the necessary data for such an analysis, the principles illustrated here provide a universal roadmap. By carefully bridging the gap between the laboratory and the clinic, researchers can enhance the efficiency of their development programs, reduce reliance on extensive clinical testing, and ultimately deliver safe and effective therapies to patients more quickly.
References
-
Olsen, E. A., Dunlap, F. E., Funicella, T., Koperski, J. A., Swinehart, J. M., Tschen, E. H., & Trancik, R. J. (2002). A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men. Journal of the American Academy of Dermatology, 47(3), 377-385. [Link]
-
Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
-
Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. [Link]
-
D'Souza, S., & Faraj, J. A. (2020). In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. AAPS PharmSciTech, 21(1), 33. [Link]
-
Costa, P., & Sousa Lobo, J. M. (2001). Modeling and comparison of dissolution profiles. European journal of pharmaceutical sciences, 13(2), 123-133. [Link]
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- 4. In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Guide to Assessing the Selectivity of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid
Introduction
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid, hereafter referred to as Compound X, is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a substituted pyrimidine core, suggests possible interactions with a range of biological targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of Compound X. We will explore methodologies to characterize its inhibitory profile against two distinct and prominent target classes: protein kinases and RNA Recognition Motif (RRM)-containing proteins. The overarching goal is to establish a clear, data-driven understanding of Compound X's specificity, a critical determinant of its therapeutic potential and off-target liabilities.
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating assessment of selectivity.
Understanding the Importance of Selectivity Profiling
In drug discovery, the selectivity of a compound is as crucial as its potency. A highly selective compound preferentially binds to its intended target, minimizing off-target effects that can lead to toxicity and other adverse events. Conversely, in some cases, polypharmacology (engaging multiple targets) can be therapeutically advantageous. Therefore, a thorough understanding of a compound's selectivity is paramount for its development as a therapeutic agent or a chemical probe.[1][2]
Part 1: Assessing Selectivity Against Protein Kinases
The pyrimidine scaffold is a common feature in many approved kinase inhibitors.[3] Therefore, a primary and critical step is to evaluate the selectivity of Compound X across the human kinome.
Comparative Compound: Selpercatinib
For this guide, we will compare the selectivity profile of Compound X with Selpercatinib , a highly selective RET kinase inhibitor. This comparison will provide a benchmark for interpreting the selectivity data of Compound X.
Experimental Workflow: Kinase Selectivity Profiling
A multi-tiered approach is recommended to build a comprehensive kinase selectivity profile for Compound X.
Caption: Workflow for assessing selectivity against RRM-containing proteins.
Step 1: In Vitro TDP-43 Aggregation Assay
This assay will determine if Compound X can directly inhibit the aggregation of purified TDP-43 protein.
Protocol: Thioflavin T (ThT) Aggregation Assay
-
Protein Preparation : Use purified, recombinant full-length TDP-43.
-
Compound Incubation : In a 96-well plate, incubate TDP-43 with varying concentrations of Compound X or PE859.
-
Aggregation Induction : Induce aggregation by adding an aggregation-promoting agent (e.g., heparin) and Thioflavin T (ThT).
-
Fluorescence Monitoring : Monitor the increase in ThT fluorescence over time at 37°C with shaking. ThT fluorescence increases upon binding to amyloid-like fibrils.
-
Data Analysis : Determine the lag time and the maximum fluorescence intensity to assess the extent of aggregation inhibition.
Step 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol: CETSA for TDP-43
-
Cell Treatment : Treat HEK293T cells with Compound X or vehicle (DMSO).
-
Heating : Heat the cell lysates to a range of temperatures (e.g., 40-60°C).
-
Protein Extraction : Separate soluble and aggregated proteins by centrifugation.
-
Western Blotting : Analyze the amount of soluble TDP-43 remaining at each temperature by Western blotting.
-
Data Analysis : A positive result is a shift in the melting curve to a higher temperature in the presence of Compound X, indicating direct binding and stabilization.
Step 3: Isothermal Titration Calorimetry (ITC)
To confirm direct binding to the RRM domain and to assess selectivity against other RRM-containing proteins, ITC is the gold standard for measuring binding affinity and thermodynamics.
Protocol: ITC for RRM Domains
-
Protein Preparation : Purify the RRM1 and RRM2 domains of TDP-43, as well as RRM domains from other RNA-binding proteins (e.g., FUS, hnRNP A1) for selectivity assessment.
-
ITC Experiment : Titrate a solution of Compound X into a solution containing the RRM domain in the ITC cell.
-
Data Acquisition : Measure the heat changes upon each injection.
-
Data Analysis : Fit the binding isotherm to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Data Presentation: RRM-Containing Protein Selectivity
| Target | Compound X (Aggregation IC50, µM) | Compound X (CETSA Shift, °C) | Compound X (RRM Binding Kd, µM) | PE859 (Aggregation IC50, µM) | PE859 (RRM Binding Kd, µM) |
| TDP-43 | TBD | TBD | TBD | Reported ~5-10 | Reported to bind RRM |
| FUS | TBD | TBD | TBD | Not reported | Not reported |
| hnRNP A1 | TBD | TBD | TBD | Not reported | Not reported |
TBD: To be determined by experimental results.
Conclusion
This guide outlines a rigorous, multi-faceted approach to characterizing the selectivity of a novel compound, [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid (Compound X). By systematically evaluating its inhibitory activity against both the human kinome and a panel of RRM-containing proteins, researchers can build a comprehensive selectivity profile. This data is indispensable for making informed decisions about the future development of Compound X as a therapeutic agent. The inclusion of comparative compounds and the integration of biochemical, cellular, and biophysical methods will ensure the generation of high-quality, reliable data, ultimately elucidating the true biological activity and potential of this novel molecule.
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Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]
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Kim, Y. M., et al. (2013). [(4-Hydroxyl-benzot[4][5]hieno[3,2-c]pyridine-3-carbonyl)-amino]-acetic acid derivatives; HIF prolyl 4-hydroxylase inhibitors as oral erythropoietin secretagogues. Bioorganic & Medicinal Chemistry Letters. [Link]
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Chen, B., et al. (2015). Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate Switched by Palladium and Iron Catalysts. Organic Letters. [Link]
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A Comprehensive Guide to the Safe Disposal of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid
For researchers, scientists, and professionals in drug development, the responsible management and disposal of novel chemical compounds are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid. Given the absence of specific safety and disposal data for this compound, it must be treated as a hazardous chemical with unknown toxicity.[1] The procedures outlined here are based on established protocols for handling hazardous chemical waste, with particular attention to its structural components: a pyrimidine derivative and a cyano-containing compound.[2][3]
Hazard Assessment and Initial Considerations
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid is a complex organic molecule. Due to the lack of specific toxicological data, a precautionary approach is mandatory.[1] The molecule's structure suggests several potential hazards:
-
Pyrimidine Core: Pyrimidine derivatives are widely used in pharmaceuticals and can exhibit significant biological activity.[4] Many are classified as hazardous materials.[2]
-
Cyanoamino Group: The presence of a cyano group is a significant concern. Cyanide compounds are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[3][5] Contact with acids can liberate highly toxic hydrogen cyanide gas.[6]
-
Carboxylic Acid Group: While the acidic nature of this group may be low, its reactivity with other substances must be considered during disposal.
Therefore, [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid must be managed as an acutely toxic hazardous waste. [3][7]
Table 1: Hazard Identification and Management
| Potential Hazard | Rationale | Primary Management Strategy |
| Acute Toxicity | Presence of the cyanoamino group.[3] | Strict adherence to PPE protocols, containment, and designated hazardous waste streams.[8] |
| Reactivity | Potential for release of hydrogen cyanide gas upon contact with acids.[6] | Segregation from acidic waste is critical.[8] |
| Unknown Biological Activity | Novel pyrimidine derivative.[1] | Handle with caution to avoid all routes of exposure. |
| Environmental Hazard | Improper disposal can contaminate soil and water.[7][9] | Disposal through a certified hazardous waste vendor is mandatory.[9] |
Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any disposal procedures, it is crucial to wear appropriate personal protective equipment to minimize exposure risks.[2]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[10]
-
Hand Protection: Use chemically impermeable gloves, such as nitrile gloves.[2][3]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2][10]
-
Respiratory Protection: All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to reduce the risk of inhalation.[2][8]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[10]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate the area and move upwind of the spill.[2]
-
Notify: Inform your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.[1]
-
Contain: If it is safe to do so, prevent the spill from spreading and from entering drains, sewers, or water courses.[2]
-
Cleanup: Spill cleanup should only be performed by trained personnel. Absorbent materials used to clean up a spill become hazardous waste and must be disposed of accordingly.[11]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the collection, storage, and disposal of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid waste.
Step 1: Waste Identification and Segregation
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid and any materials contaminated with it.[3][8]
-
Labeling: Clearly label the waste container as "HAZARDOUS WASTE – ACUTELY TOXIC" and include the full chemical name: "[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid".[8] Also, add the warning "No Acids" to prevent accidental mixing.[8]
-
Incompatible Wastes: Never mix this waste with other chemical waste streams, especially acidic waste, to prevent the generation of hydrogen cyanide gas.[6][8] Store the container separately from incompatible materials.[3]
Step 2: Waste Collection
-
Solid Waste:
-
Bulk Powder: Unused or expired solid compound should be placed in a sealed, labeled container for disposal as solid chemical waste.[12]
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, and paper towels) must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of according to institutional protocols.[3][12]
-
-
Liquid Waste:
-
Solutions: If the compound is in a solution, collect it in a compatible, leak-proof container.[10]
-
Solvent Type: If dissolved in a halogenated solvent (e.g., dichloromethane), it must be disposed of in the designated halogenated organic waste stream, provided this is compatible. If dissolved in a non-halogenated solvent (e.g., methanol, acetone), it should be disposed of in the non-halogenated organic waste stream, again ensuring compatibility.[12] Due to the acute toxicity of the solute, it is often preferable to maintain a separate waste stream.
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[7] Collect them as aqueous hazardous waste.
-
-
Empty Containers: The original container of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid, even when empty, must be managed and collected as hazardous waste.[3] Triple rinse the empty container with a suitable solvent, and collect the rinsate as hazardous waste.[13] After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.[14]
Step 3: Container Management
-
Container Type: Use containers that are compatible with the chemical waste.[10] Whenever possible, use the original manufacturer's container.[13][15]
-
Secure Closure: Ensure containers are always tightly sealed when not in use to prevent leaks and the escape of vapors.[13][16]
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] The SAA should be at or near the point of generation and under the control of laboratory personnel.[10]
Step 4: Request for Waste Pickup
-
Timely Disposal: Do not accumulate large quantities of hazardous waste.[15][16]
-
Contact EHS: Once the waste container is full (no more than ¾ full) or has reached its accumulation time limit as per institutional and regulatory guidelines, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department or designated hazardous waste disposal service.[12][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid waste.
Caption: Disposal workflow for [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid.
Decontamination Procedures
-
Glassware and Equipment: All non-disposable glassware and equipment that have come into contact with the compound should be decontaminated.[8] A recommended procedure involves an initial rinse with a pH 10 buffer solution, followed by a rinse with a freshly prepared 10% bleach solution, and then a final rinse with water.[8] All cleaning activities should be conducted within a chemical fume hood, and the rinsates collected as hazardous waste.[6][8]
-
Work Surfaces: Decontaminate fume hood surfaces and other potentially contaminated areas using the same buffered and bleach solution procedure.[8]
Conclusion
The safe disposal of novel compounds like [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid is a critical component of responsible laboratory practice. By treating this compound as an acutely toxic hazardous waste and adhering to the stringent protocols for segregation, containment, and disposal outlined in this guide, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and Environmental Health & Safety department for any additional requirements.[7][13]
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Comprehensive Safety and Handling Guide for [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals engaged in the handling of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid. The following procedures are predicated on a comprehensive analysis of the potential hazards associated with the compound's constituent functional groups, namely the cyanoamino, hydroxypyrimidine, and acetic acid moieties. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach grounded in established safety principles for structurally related chemicals is paramount.
Hazard Analysis: A Synthesis of Functional Group Toxicology
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid is a complex molecule whose hazard profile is best understood by dissecting the risks associated with its core components.
-
The Cyanoamino Group (-NH-C≡N): The primary and most acute hazard stems from the cyano moiety. Cyano compounds can be toxic if swallowed, inhaled, or absorbed through the skin[1]. A significant danger is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, particularly upon contact with acids[2]. The cyanoamino group's reactivity, especially in acidic conditions, necessitates stringent control of the chemical environment.
-
The Hydroxypyrimidine Core: Pyrimidine derivatives exhibit a wide range of biological activities and, consequently, variable toxicity profiles. Some pyrimidine-based compounds are known to cause skin and eye irritation[3][4][5]. Furthermore, certain pyrimidine derivatives may cause respiratory irritation[4][5].
-
The Acetic Acid Moiety (-CH₂COOH): The carboxylic acid functional group introduces corrosive properties. Acetic acid itself is known to cause severe skin burns and eye damage. While the acidity of this specific molecule is not fully characterized, the potential for corrosive action on skin, eyes, and mucous membranes must be assumed. The acidic nature of this group also presents an internal chemical incompatibility with the cyanoamino group, potentially leading to the release of HCN gas, especially under elevated temperatures.
-
Toxic if swallowed, inhaled, or in contact with skin.
-
A severe skin and eye irritant/corrosive.
-
Capable of releasing highly toxic hydrogen cyanide gas, particularly in the presence of acids or upon heating.
-
A respiratory irritant.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive personal protective equipment (PPE) plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust and splashes. A face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves (minimum 5 mil thickness) provide good short-term protection. Double gloving is recommended for all handling procedures to provide an additional barrier and allow for safe removal of the outer glove in case of contamination. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or holes before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or potential HCN gas. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure risk.
Engineering Controls and Designated Area
-
Fume Hood: All work with [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid must be performed in a properly functioning and certified chemical fume hood.
-
Designated Area: Establish a designated area within the fume hood for handling this compound. Clearly label this area.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Handling the Compound
-
Weighing: When weighing the solid compound, do so within the designated area of the fume hood. Use a dedicated spatula and weighing paper. Avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the solvent is acidic, be extremely cautious due to the potential for HCN gas evolution. It is recommended to use neutral or basic solvents if the experimental protocol allows.
-
Heating: Avoid heating the compound, especially in the presence of acids, as this can accelerate the release of HCN gas. If heating is necessary, it must be done in a well-ventilated fume hood with appropriate monitoring. The thermal decomposition of related compounds can produce hazardous gases like carbon monoxide, carbon dioxide, and nitrogen oxides[2][6][7][8][9].
Workflow for Safe Handling
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
